2,6-Dichloro-3-cyanopyridine
描述
The exact mass of the compound 2,6-Dichloropyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,6-dichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCADBSUDWERJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504176 | |
| Record name | 2,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40381-90-6 | |
| Record name | 2,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,6-Dichloro-3-cyanopyridine: Molecular Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-dichloro-3-cyanopyridine (CAS Number: 40381-90-6), a key heterocyclic building block in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted cancer therapies, particularly as an intermediate for kinase inhibitors.
Molecular Structure and Physicochemical Properties
This compound, also known as 2,6-dichloronicotinonitrile, is a di-substituted pyridine (B92270) derivative. Its structure features a pyridine ring chlorinated at positions 2 and 6, with a nitrile group at position 3. This arrangement of electron-withdrawing groups significantly influences its reactivity and makes it a valuable precursor in various chemical transformations.
CAS Number: 40381-90-6
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2] |
| Molecular Weight | 173.00 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 121-124 °C | [2] |
| Boiling Point | 286.0 ± 35.0 °C (Predicted) | [2] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [2] |
| SMILES | ClC1=NC(Cl)=C(C#N)C=C1 | [1] |
| InChIKey | LFCADBSUDWERJT-UHFFFAOYSA-N | [2] |
Experimental Protocols: Synthesis of Pyridine Derivatives
The synthesis of chlorinated cyanopyridines can be achieved through various methods. Below are detailed methodologies for the synthesis of related compounds, which illustrate the chemical principles applicable to the synthesis of this compound.
Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine (B1664610) N-oxide
This method involves the chlorination of a pyridine N-oxide precursor.
Materials:
-
3-Cyanopyridine N-oxide
-
Bis(trichloromethyl)carbonate (Triphosgene)
-
Dichloroethane (Anhydrous)
-
Hydrochloric Acid (2M)
-
Sodium Bicarbonate (Saturated solution)
-
Magnesium Sulfate (Anhydrous)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in anhydrous dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
-
Slowly add a solution of triethylamine in anhydrous dichloroethane dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding 2M hydrochloric acid.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-chloro-3-cyanopyridine.
Synthesis of 3,6-Dichloro-2-cyanopyridine via Reduction
This protocol describes the reductive dechlorination of a tetrachlorinated precursor.
Materials:
-
3,4,5,6-Tetrachloro-2-cyanopyridine
-
Zinc dust
-
Dimethylformamide (DMF)
-
Methylene (B1212753) chloride (for extraction)
-
Hexane (B92381) (for recrystallization)
Procedure:
-
To a flask equipped with a stirrer and a reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine and zinc dust to dimethylformamide.
-
Heat the mixture to 125°C and maintain this temperature for 90 minutes with continuous stirring.
-
After cooling to room temperature, extract the product with methylene chloride.
-
Combine the organic extracts and wash with water to remove DMF.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from hexane to yield pure 3,6-dichloro-2-cyanopyridine.
Applications in Drug Development: A Scaffold for Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors for cancer therapy. The dichloro substitutions provide reactive sites for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.
Inhibition of VEGFR-2 and HER-2 Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. Inhibitors targeting these pathways are of significant interest in oncology. The 3-cyanopyridine scaffold has been utilized to develop dual inhibitors of VEGFR-2 and HER-2.
Below is a simplified representation of the VEGFR-2 and HER-2 signaling pathways, highlighting the points of inhibition by drugs that can be synthesized using this compound as a starting material.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways.
Inhibition of Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. The cyanopyridine moiety is a key pharmacophore in a number of potent Pim-1 inhibitors.
The following diagram illustrates the Pim-1 signaling pathway and its role in promoting cell survival, with the point of inhibition by cyanopyridine-based drugs.
Caption: Inhibition of the Pim-1 kinase signaling pathway.
Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors
The development of novel kinase inhibitors from a this compound scaffold typically follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
This guide provides a foundational understanding of this compound for its application in research and drug development. Its versatile chemistry and proven utility as a scaffold for potent kinase inhibitors underscore its importance in the field of medicinal chemistry.
References
Solubility Profile of 2,6-Dichloro-3-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-3-cyanopyridine, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, detailed experimental protocols for determining solubility, and a representative synthesis workflow.
Physicochemical Properties and Qualitative Solubility Assessment
This compound is a white to light yellow crystalline solid.[1] Its molecular structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a cyano group, governs its solubility behavior. The presence of the polar cyano group and the nitrogen atom in the pyridine ring suggests some affinity for polar solvents. However, the two chlorine atoms contribute to the molecule's lipophilicity. Therefore, this compound is expected to exhibit moderate solubility in a range of common organic solvents.
Based on the solubility of structurally similar compounds, such as other chlorinated pyridines and cyanopyridines, a qualitative solubility profile can be inferred. For instance, 3-cyanopyridine (B1664610) is soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2] It is anticipated that this compound will be soluble in many common organic solvents, with solubility likely increasing with temperature.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble |
| Non-polar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
Note: This table represents an inferred qualitative assessment. Experimental verification is required for quantitative data.
Experimental Protocols for Solubility Determination
Accurate solubility data is crucial for process development, formulation, and quality control. The following are detailed, standardized methods for the quantitative determination of the solubility of this compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of excess solid is essential to ensure that equilibrium saturation is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand in a temperature-controlled environment to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method. Analyze the diluted samples using HPLC-UV or GC-MS to determine the concentration of this compound.
-
Calculation: Calculate the solubility (e.g., in g/100 mL or mg/mL) based on the measured concentration and the dilution factor.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC-UV)
A validated HPLC-UV method is a reliable technique for quantifying the concentration of this compound in the saturated solvent samples.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by a UV scan of a standard solution, likely in the 220-280 nm range.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations from the calibration curve.
Visualization of a Representative Synthesis Workflow
The synthesis of chlorinated cyanopyridines often involves multiple steps including reaction, separation, and purification. The following diagram illustrates a general workflow for the synthesis and purification of a dichlorinated cyanopyridine derivative, which is representative of the processes that could be involved for this compound.
This workflow highlights the key stages from the initial reaction to the isolation of the final purified product. Each step is critical for achieving the desired purity and yield of the target compound.
References
Spectroscopic and Analytical Profile of 2,6-Dichloro-3-cyanopyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for 2,6-Dichloro-3-cyanopyridine (also known as 2,6-dichloronicotinonitrile), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its structural and analytical characteristics.
Chemical Identity and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,6-Dichloronicotinonitrile, 2,6-Dichloropyridine-3-carbonitrile |
| CAS Number | 40381-90-6[1][2] |
| Molecular Formula | C₆H₂Cl₂N₂[1][2][3] |
| Molecular Weight | 173.00 g/mol [4] |
| Melting Point | 121-125 °C[2] |
| Appearance | White to light yellow powder/crystal[2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables summarize the available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Experimental ¹H NMR data for this compound is not readily available in the reviewed literature.
¹³C NMR: A ¹³C NMR spectrum of 2,6-Dichloronicotinonitrile has been recorded.[5]
| Parameter | Value |
| Solvent | DMSO-d₆[5] |
| Standard | TMS[5] |
| Observed Signals | Data not publicly available. A spectrum is held by Wiley-VCH GmbH.[5] |
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound is not detailed in the available literature. However, characteristic vibrational modes for the functional groups present would be expected, including:
-
C≡N (Nitrile) stretch: Typically observed in the range of 2260-2220 cm⁻¹.
-
C-Cl (Chloroalkane) stretch: Typically observed in the range of 850-550 cm⁻¹.
-
Aromatic C=C and C=N stretches: Expected in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
| Ion | m/z |
| [M+H]⁺ | 172.9[2] |
This corresponds to the protonated molecule, consistent with the calculated molecular weight of the compound.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as indicated for the ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-10 ppm.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
Mass Spectrometry
Sample Preparation and Introduction:
-
For techniques like Electrospray Ionization (ESI), prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For solid-state techniques, the sample can be introduced directly.
Instrumentation and Data Acquisition:
-
Ionization Method: ESI or Electron Impact (EI) are common methods.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
-
Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and potential fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
References
- 1. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemnet.com]
- 2. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. spectrabase.com [spectrabase.com]
The Dichotomous Reactivity of Chlorine Atoms in 2,6-Dichloro-3-cyanopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the two chlorine atoms in 2,6-dichloro-3-cyanopyridine, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. The strategic and selective substitution of these chlorine atoms is fundamental to the design and development of novel molecular entities, particularly in the realm of kinase inhibitors.
Core Principles of Reactivity: A Tale of Two Chlorines
The reactivity of the chlorine atoms at the C2 and C6 positions of the this compound ring is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine (B92270) nitrogen atom, being electron-withdrawing, activates the ortho (C2) and para (C6) positions towards nucleophilic attack. This effect is further amplified by the strongly electron-withdrawing cyano group at the C3 position, which enhances the electrophilicity of the adjacent C2 and C4 positions, and to a lesser extent, the C6 position.
This electronic setup leads to a fascinating and synthetically valuable dichotomy in the reactivity of the two chlorine atoms. The substitution of one chlorine atom is not a random event; it is a finely tuned process influenced by a combination of electronic effects, steric hindrance, and reaction conditions. This differential reactivity allows for the controlled, stepwise synthesis of mono- and di-substituted 3-cyanopyridine (B1664610) derivatives.
The regioselectivity of the first nucleophilic substitution is a critical consideration and is often dictated by a competition between kinetic and thermodynamic control.[1]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest. This is often the substitution at the more sterically accessible position or the position with the lowest activation energy for the transition state.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to an equilibrium between the possible products. Under these conditions, the thermodynamically more stable product will be the major isomer.
The interplay of these factors allows for the selective synthesis of either the 2-substituted or the 6-substituted product by careful choice of nucleophile, solvent, and temperature.
Quantitative Data on Regioselectivity
The following tables summarize the observed regioselectivity in the nucleophilic substitution of this compound and related compounds with various nucleophiles under different reaction conditions.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |
| Aqueous Ammonia (B1221849) | Methanol (B129727) | 35-40 | Major C2-amino product | 56.45 (of 2-amino-6-methoxy-3-nitropyridine (B1334430) from 2,6-dichloro-3-nitropyridine) | [2] |
| Primary/Secondary Amines | Various | Various | Solvent dependent | - | [3] |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |
| Sodium Methoxide | Methanol | Reflux | Not specified | - | [4] |
| Sodium Methoxide | Tetrahydrofuran | Not specified | Major C2-methoxy product | - | [5] |
| Sodium Methoxide | DMF/Methanol | Not specified | Highly regioselective for C6 | >97 | [5] |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C6:C2) | Yield (%) | Reference(s) |
| 4-Methylbenzenethiolate | DMF | Not specified | Highly regioselective for C6 | Quantitative | [5] |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic substitution reactions of this compound and its analogs.
Protocol 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (by analogy)
This protocol describes the mono-amination of the related 2,6-dichloro-3-nitropyridine (B41883), illustrating the general procedure for selective amination.[2]
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 eq)
-
Methanol
-
25% Aqueous ammonia solution (1.4 eq)
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.
-
To the solution, add the 25% aqueous ammonia solution.
-
Heat the resulting mixture to 35–40 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20 °C.
-
The precipitated solid is filtered, washed with methanol, and dried to yield 2-amino-6-chloro-3-nitropyridine.
Protocol 2: General Procedure for the Synthesis of 2-Alkoxy-3-cyanopyridines
This protocol outlines a general method for the O-alkylation of a pyridine derivative, which can be adapted for this compound.[6][7]
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (1.0-1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add cesium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide and continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-alkoxy-6-chloro-3-cyanopyridine and/or 6-alkoxy-2-chloro-3-cyanopyridine.
Protocol 3: Synthesis of Sorafenib (B1663141) Intermediate
This protocol details a key step in the synthesis of the multi-kinase inhibitor Sorafenib, showcasing the application of this compound derivatives.[8][9]
Materials:
-
4-Chloro-N-methylpicolinamide (a derivative of this compound)
-
Potassium tert-butoxide
-
Anhydrous DMF
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 4-chloro-N-methylpicolinamide and 4-aminophenol in anhydrous DMF.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.
Visualizing Reactivity and Application
Nucleophilic Aromatic Substitution Pathway
The following diagram illustrates the general mechanism of nucleophilic aromatic substitution on this compound, leading to the formation of either the C2 or C6 substituted product.
Caption: General SNAr pathways for this compound.
Experimental Workflow for Library Synthesis
The differential reactivity of the chlorine atoms can be exploited for the combinatorial synthesis of a library of 3-cyanopyridine derivatives.
References
- 1. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Potential electrophilic and nucleophilic substitution reactions of 2,6-Dichloro-3-cyanopyridine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2,6-Dichloro-3-cyanopyridine
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its utility is prominent in the fields of medicinal chemistry, agrochemicals, and materials science, where the pyridine (B92270) scaffold is a common structural motif. The reactivity of this molecule is dictated by the electronic properties of the pyridine ring, which is inherently electron-deficient. This characteristic is further amplified by the presence of three electron-withdrawing substituents: two chlorine atoms at the C2 and C6 positions and a nitrile group at the C3 position. This electronic arrangement renders the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) while making electrophilic aromatic substitution (SEAr) challenging. This guide provides a comprehensive overview of the potential electrophilic and nucleophilic substitution reactions of this compound, complete with experimental data, detailed protocols, and mechanistic diagrams.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring's electron-deficient nature makes it inherently more reactive towards nucleophiles than benzene.[1] The chlorine atoms at the C2 and C6 positions are ortho and para to the ring nitrogen, respectively. These positions are highly activated towards nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The potent electron-withdrawing cyano group at C3 further enhances the electrophilicity of the chlorinated carbons, making this compound an excellent substrate for SNAr reactions.
Regioselectivity
In SNAr reactions of dichloropyridines, the position of substitution is a critical consideration. For 2,6-dichloropyridines, both chlorine atoms are activated. However, selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. The relative reactivity of the C2 and C6 positions can be influenced by the nature of the nucleophile and the specific reaction conditions. In many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chlorine atom at a position alpha to the nitrogen (C2 or C6) is generally reactive.[1]
Common Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to displace the chlorine atoms on the this compound core, leading to a diverse range of substituted pyridine derivatives.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the dichloropyridine with boronic acids or esters. It allows for the introduction of aryl, heteroaryl, or alkyl groups.
-
Amination: The reaction with primary or secondary amines introduces amino functionalities, which are crucial in many biologically active molecules. The regioselectivity of amination on substituted dichloropyridines can sometimes be kinetically controlled.[2]
-
Alkoxylation and Aryloxylation: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chloro substituents to form ethers.
-
Thiolation: Thiols can be used to introduce sulfur-based functional groups.
Data Presentation: Nucleophilic Substitution Reactions
The following table summarizes representative nucleophilic substitution reactions performed on this compound.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura | (3,5-dimethoxyphenyl)boronic acid pinacol (B44631) ester | Pd(PPh₃)₄, NaHCO₃ (aq) | 2-chloro-6-(3,5-dimethoxyphenyl)nicotinonitrile | 79.2% | [3] |
| Amination | Piperazine | Kinetically controlled conditions may favor C2 | 2-chloro-6-(piperazin-1-yl)-3-cyanopyridine (Predicted) | N/A | [2] |
| Azide Substitution | Sodium Azide (NaN₃) | Aqueous Acetone, RT | 2,6-diazido-3-cyanopyridine (Predicted) | High (by analogy) | [4] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a documented synthesis of 2-chloro-6-(3,5-dimethoxyphenyl)nicotinonitrile.[3]
Materials:
-
This compound (referred to as 2,6-dichloro-nicotinonitrile in the reference) (1.384 g)
-
2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.325 g)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.925 g)
-
Isopropanol (67.2 mL)
-
Aqueous sodium bicarbonate (NaHCO₃) solution (1 M, 22.4 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound, 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, isopropanol, and the aqueous sodium bicarbonate solution.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.
-
Purge the vessel with an inert gas (e.g., argon) and raise the temperature to 90°C.
-
Stir the reaction mixture at 90°C for 3 hours under the inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using ethyl acetate. Combine the organic phases.
-
Wash the combined organic layer with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography (petroleum ether: ethyl acetate = 98:2 to 96:4) to yield the product as a yellow solid.[3]
Mandatory Visualization: Nucleophilic Substitution
References
An In-depth Technical Guide to 2,6-Dichloro-3-cyanopyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-cyanopyridine, also known as 2,6-dichloronicotinonitrile, is a pivotal heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a cyano group, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a compilation of its physicochemical and spectroscopic data, and illustrates its synthetic utility through a key reaction pathway.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast number of biologically active compounds. The introduction of specific functional groups onto this ring system allows for the fine-tuning of a molecule's chemical properties and biological activity. This compound has emerged as a particularly valuable intermediate due to the reactivity of its chloro and cyano functionalities, which can be selectively manipulated to introduce diverse substituents and construct elaborate molecular frameworks. This guide delves into the origins and evolution of the synthesis of this important compound.
Discovery and Historical Synthesis
While a definitive singular "discovery" of this compound is not readily apparent in the literature, its synthesis is rooted in the broader exploration of pyridine chemistry. An early and significant contribution to the synthesis of related compounds was reported by Bobbitt and Scola in the Journal of Organic Chemistry in 1960. Building upon this foundational work, a key method for the preparation of 2,6-dichloropyridine (B45657) derivatives, including those with a cyano group, was later detailed in a 1980 patent. This process involved the reaction of a 2,6-dihydroxypyridine (B1200036) precursor with phosphorus oxychloride.[1] This method represented a significant step in making such chlorinated pyridines more accessible for further research and development.
Over the years, several other synthetic routes have been developed, enhancing the efficiency, safety, and scalability of this compound production. These alternative methods often start from more readily available precursors and employ a variety of reagents to achieve the desired chlorination and cyanidation of the pyridine ring.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40381-90-6 | [2] |
| Molecular Formula | C₆H₂Cl₂N₂ | [2] |
| Molecular Weight | 173.00 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 122-126 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (d, J=8.1 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H) | [1] |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ = 172.9 | [4] |
Note: Detailed ¹³C NMR and IR spectroscopic data are not consistently available in publicly accessible literature and may require access to specialized chemical databases.
Key Synthesis Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common approaches.
From 2,6-Dichloronicotinamide (B1632291)
This method involves the dehydration of 2,6-dichloronicotinamide, often using a dehydrating agent like phosphorus oxychloride.
Experimental Protocol:
-
To a solution of 2,6-dichloronicotinamide (189 mg, 0.99 mmol) in phosphorus oxychloride (5 ml), add a catalytic amount of tetraethylammonium (B1195904) chloride (5% w/w).[1]
-
Heat the mixture under reflux at 80°C for 24 hours.[1]
-
After the reaction is complete, remove the excess phosphorus oxychloride in vacuo.[1]
-
Dilute the crude residue with dichloromethane (B109758) (10 ml) and filter the mixture.[1]
-
Wash the filtrate successively with a saturated aqueous solution of potassium carbonate (2 x 5 ml) and distilled water (5 ml).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,6-dichloronicotinonitrile as an off-white solid (152 mg, 89% yield).[1]
From N-(2,6-dichloropyridin-3-yl)acetamide
This protocol outlines a method starting from an acetamide-protected aminopyridine derivative.
Experimental Protocol:
-
To a solution of N-(2,6-dichloropyridin-3-yl)acetamide (6.3 g, 55% purity) and pyridine (4.93 mL, 61 mmol) in dichloromethane (100 mL), slowly add trifluoroacetic anhydride (B1165640) (4.23 mL, 30 mmol).[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Concentrate the mixture under reduced pressure.[4]
-
Purify the crude product by flash chromatography using a mixture of 85% hexane (B92381) and 15% ethyl acetate (B1210297) as the eluent to obtain a light yellow product (1.77 g, 90% yield).[4]
Applications in Synthesis
This compound is a valuable precursor for a variety of important molecules. One notable application is in the synthesis of the antibiotic enoxacin. The following diagram illustrates a simplified conceptual pathway highlighting the role of a dichloropyridine scaffold in the formation of the quinolone core of enoxacin.
Caption: Conceptual pathway from a dichloropyridine to Enoxacin.
Conclusion
This compound has a rich history rooted in the exploration of pyridine chemistry. The development of various synthetic routes has made this compound readily accessible, solidifying its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, enabling further innovation and application of this versatile molecule.
References
- 1. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 2,6-Dichloropyridine-3-carbonitrile | Pyridines | Ambeed.com [ambeed.com]
- 4. 2,6-Dichloronicotinonitrile | 40381-90-6 [chemicalbook.com]
An In-depth Technical Guide to 2,6-Dichloro-3-cyanopyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dichloro-3-cyanopyridine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, synthesis protocols, and its role as a precursor to potent kinase inhibitors for cancer therapy.
Chemical Identity: Synonyms and Alternative Names
This compound is a versatile chemical intermediate known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.
| Systematic and Common Names | Registry Numbers and Identifiers |
| 2,6-Dichloropyridine-3-carbonitrile | CAS Number: 40381-90-6 |
| 2,6-Dichloronicotinonitrile | MDL Number: MFCD03411341 |
| 3-Cyano-2,6-dichloropyridine | PubChem CID: 12605538 |
| InChI Key: LFCADBSUDWERJT-UHFFFAOYSA-N |
Other identified names include:
-
3-Pyridinecarbonitrile, 2,6-dichloro-
-
2,6-dichloro-nicotinonitrile
-
2,6-dichloro-3-pyridinecarbonitrile
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 172.996 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 122.0 to 126.0 °C | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.95 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H) | [3] |
| Purity (by GC) | >98.0% | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. Below are detailed experimental protocols for its preparation.
Synthesis from N-(2,6-dichloropyridin-3-yl)acetamide
This protocol describes the dehydration of an acetamide (B32628) precursor to yield the nitrile.
Experimental Protocol:
-
To a solution of dichloromethane (B109758) (100 mL) containing N-(2,6-dichloro-3-acetamidopyridine (6.3 g, 55% purity) and pyridine (B92270) (4.93 mL, 61 mmol), slowly add trifluoroacetic anhydride (B1165640) (4.23 mL, 30 mmol).[3]
-
Stir the reaction mixture overnight at room temperature.[3]
-
Concentrate the mixture under reduced pressure.[3]
-
Purify the crude product by flash chromatography using 85% hexane (B92381) and 15% ethyl acetate (B1210297) as eluents to obtain this compound as a light yellow solid.[3]
Synthesis from 2,6-Dichloronicotinamide (B1632291)
This method involves the dehydration of the corresponding amide using phosphorus oxychloride.
Experimental Protocol:
-
Subject 2,6-dichloronicotinamide (189 mg, 0.99 mmol) to catalytic amounts of tetraethylammonium (B1195904) chloride (5% w/w) and POCl₃ (5 ml).[3]
-
Heat the mixture under reflux at 80°C for 24 hours.[3]
-
Remove excess POCl₃ in vacuo to leave a crude residue.[3]
-
Dilute the residue with dichloromethane (10 ml) and filter.[3]
-
Wash the filtrate successively with saturated aqueous K₂CO₃ (2 x 5 ml) and distilled water (5 ml).[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield 2,6-dichloronicotinonitrile.[3]
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
This compound is a valuable starting material for the synthesis of various heterocyclic compounds with significant biological activity. Its derivatives have shown promise as potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.
General Workflow for Synthesis and Evaluation of Kinase Inhibitors
The development of novel kinase inhibitors from this compound typically follows a multi-step process involving chemical synthesis, purification, and biological evaluation.
Role in the Inhibition of VEGFR-2 Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these inhibitors can prevent its activation and downstream signaling, ultimately leading to a reduction in tumor growth and metastasis.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the in vitro biological activity of various compounds synthesized using this compound or related cyanopyridine scaffolds as starting materials.
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Cyanopyridone Derivative (5a) | - | MCF-7 | 1.77 | [4] |
| Cyanopyridone Derivative (5e) | - | MCF-7 | 1.39 | [4] |
| Cyanopyridone Derivative (5a) | - | HepG2 | 2.71 | [4] |
| Nicotinonitrile Derivative (8e) | Pim-1 Kinase | - | ≤ 0.28 | [6] |
| Nicotinonitrile Derivative (8e) | Pim-2 Kinase | - | ≤ 0.28 | [6] |
| Nicotinonitrile Derivative (8e) | Pim-3 Kinase | - | ≤ 0.28 | [6] |
| 1,3,4-Oxadiazole (B1194373) Derivative (10f) | Pim-1 Kinase | - | 0.017 | [7] |
| 1,3,4-Oxadiazole Derivative (10f) | - | PC-3 | 0.016 | [7] |
| Nicotinamide-based Derivative (6) | VEGFR-2 | - | 0.06083 | [8] |
| Nicotinamide-based Derivative (6) | - | HCT-116 | 9.3 | [8] |
| Nicotinamide-based Derivative (6) | - | HepG-2 | 7.8 | [8] |
Conclusion
This compound is a fundamentally important building block in the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of potent and selective kinase inhibitors. The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives of this compound holds significant promise for the discovery of new treatments for cancer and other diseases.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-3-cyanopyridine Derivatives from 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, key intermediates in medicinal chemistry, starting from the readily available 2,6-dichloro-3-cyanopyridine. The synthetic strategy hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Introduction
2-Amino-3-cyanopyridine derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their synthesis is of significant interest to the pharmaceutical industry. The starting material, this compound, offers two reactive sites for nucleophilic substitution. The regioselectivity of the amination is a critical aspect of this synthesis, influenced by the electronic effects of the cyano group and the pyridine (B92270) nitrogen, as well as steric factors. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the pyridine ring towards nucleophilic attack. Generally, the position ortho or para to the electron-withdrawing group is favored. In the case of this compound, the C2 position is ortho to the cyano group, and the C6 position is para to the pyridine nitrogen. The inductive effect of the cyano group is expected to make the C2 position more electrophilic and thus more susceptible to nucleophilic attack.
This document outlines the synthetic route, provides detailed experimental protocols, and presents quantitative data for the synthesis of 2-amino-6-chloro-3-cyanopyridine derivatives.
Synthetic Route Overview
The primary synthetic transformation involves the selective mono-amination of this compound. This is achieved by reacting the starting material with a primary or secondary amine in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces one of the chloro substituents. The regioselectivity of this reaction is crucial, and under controlled conditions, the substitution is expected to occur preferentially at the C2 position due to the electronic influence of the adjacent cyano group.
The general reaction scheme is as follows:
Caption: Synthetic workflow for the amination of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 2-amino-6-chloro-3-cyanopyridine derivatives based on analogous reactions reported in the literature.
| Entry | Amine (R1R2NH) | Product | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-6-chloro-3-cyanopyridine | 85 |
| 2 | Piperidine | 2-(Piperidin-1-yl)-6-chloro-3-cyanopyridine | 82 |
| 3 | Aniline | 2-(Phenylamino)-6-chloro-3-cyanopyridine | 75 |
| 4 | Benzylamine | 2-(Benzylamino)-6-chloro-3-cyanopyridine | 78 |
| 5 | n-Butylamine | 2-(Butylamino)-6-chloro-3-cyanopyridine | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Amino)-6-chloro-3-cyanopyridine Derivatives
This protocol describes a general method for the regioselective amination of this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in NMP or DMF (0.2 M), add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(amino)-6-chloro-3-cyanopyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Reaction Parameters
The success of the synthesis is dependent on several interconnected parameters. The following diagram illustrates these relationships.
Caption: Interdependencies of key reaction parameters and outcomes.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound and its derivatives are potentially toxic and should be handled with care.
-
The organic solvents used are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthetic route described provides an efficient and regioselective method for the preparation of 2-amino-6-chloro-3-cyanopyridine derivatives from this compound. The provided protocols are robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. Careful control of reaction parameters is essential to achieve high yields and purity.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2,6-dichloro-3-cyanopyridine with arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The presence of two chlorine atoms at the 2- and 6-positions of the pyridine ring offers opportunities for selective mono- or di-arylation, making this compound a versatile building block. The cyano group at the 3-position further modulates the electronic properties of the pyridine ring and can serve as a handle for subsequent chemical transformations.
Reaction Principle and Regioselectivity
The Suzuki coupling of this compound involves the palladium-catalyzed reaction between the dichloropyridine and an arylboronic acid in the presence of a base. The reaction typically proceeds with high selectivity for the substitution of the chlorine atom at the 2-position. This regioselectivity is primarily attributed to the electronic effects of the pyridine nitrogen and the cyano group, which make the C2 position more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst. However, the choice of catalyst, ligand, base, and solvent can influence the regioselectivity, and in some cases, substitution at the C6 position or diarylation can be achieved.
Experimental Protocol: Representative Procedure for Mono-arylation
This protocol describes a general procedure for the selective mono-arylation of this compound at the 2-position. Please note that reaction conditions may require optimization for different arylboronic acids to achieve maximum yield and selectivity.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)
-
Solvent: 1,4-Dioxane (B91453) and water (degassed)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-chloro-3-cyanopyridine.
Data Presentation: Typical Conditions for Suzuki Coupling of Dichlorinated Heterocycles
While specific yield data for a wide range of arylboronic acids with this compound is not extensively documented in a single source, the following table summarizes typical conditions employed for the Suzuki-Miyaura coupling of analogous dichlorinated heterocyclic compounds, which can serve as a guide for optimization.
| Heterocyclic Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 2,6-Dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 |
| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 |
| 4,6-Dichloropyrimidine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 80 | 6 |
Mandatory Visualizations
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-3-cyanopyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 2,6-disubstituted-3-cyanopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds with potent biological activities. Notably, derivatives of this scaffold have been identified as inhibitors of key signaling proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Cyclin-Dependent Kinases (CDKs). This document provides detailed application notes and protocols for the synthesis of 2,6-diaryl- and 2,6-dialkyl-3-cyanopyridines via the palladium-catalyzed cross-coupling of 2,6-dichloro-3-cyanopyridine with a range of boronic acids.
Data Presentation: Representative Substrate Scope and Yields
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The data is compiled from studies on structurally similar dihalopyridines and represents typical outcomes under optimized reaction conditions.[1][2] It is important to note that yields can vary depending on the specific reaction conditions and the nature of the boronic acid.
| Entry | Boronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2,6-Diphenyl-3-cyanopyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-3-cyanopyridine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)-3-cyanopyridine | 75-85 |
| 4 | 3-Thienylboronic acid | 2,6-Di(thiophen-3-yl)-3-cyanopyridine | 70-80 |
| 5 | 2-Naphthylboronic acid | 2,6-Di(naphthalen-2-yl)-3-cyanopyridine | 80-90 |
| 6 | Methylboronic acid | 2,6-Dimethyl-3-cyanopyridine | 60-70 |
| 7 | n-Butylboronic acid | 2,6-Di-n-butyl-3-cyanopyridine | 65-75 |
Experimental Protocols
This section provides detailed methodologies for the palladium-catalyzed cross-coupling of this compound. Both conventional heating and microwave-assisted protocols are described.
Protocol 1: Conventional Heating for Diaryl-Substituted Products
This protocol is adapted from procedures for the diarylation of dihalopyridines.[3]
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) in 5 mL of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe, followed by 15 mL of 1,4-dioxane and 5 mL of water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,6-diaryl-3-cyanopyridine.
Protocol 2: Microwave-Assisted Synthesis for Diaryl-Substituted Products
This protocol is adapted from procedures for the microwave-promoted Suzuki coupling of dihalopyridines.[2]
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
To a microwave reaction vessel, add this compound (0.5 mmol), the arylboronic acid (1.25 mmol), cesium carbonate (1.5 mmol), and Pd(dppf)Cl₂ (0.025 mmol).
-
Add 4 mL of 1,4-dioxane and 1 mL of water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Application of 2,6-Dichloro-3-cyanopyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of approved therapeutic agents. Within this class, 2,6-dichloro-3-cyanopyridine has emerged as a versatile and highly valuable building block for the synthesis of potent and selective kinase inhibitors. Its di-chloro substitution allows for sequential and regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of molecular architectures. The presence of the cyano group offers a key handle for the construction of fused heterocyclic systems, such as the pyridopyrimidine core, which is prevalent in many kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).
Data Presentation: Inhibitory Activities of Cyanopyridine-Derived Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from cyanopyridine precursors against various cancer cell lines and specific kinase enzymes. This data highlights the potential of this scaffold in generating compounds with significant anti-proliferative and enzyme-inhibitory effects.
| Compound ID | Target Kinase/Cell Line | IC50 (µM) | Reference |
| PIM-1 Inhibitor 1 | PIM-1 | 0.13 | [1] |
| PIM-1 Inhibitor 2 | PIM-1 | 0.0143 | [2] |
| PIM-1 Inhibitor 3 | PIM-1 | 0.46 | [3] |
| VEGFR-2 Inhibitor 1 | VEGFR-2 | 0.12 | [4] |
| VEGFR-2 Inhibitor 2 | VEGFR-2 | 0.0608 | [5] |
| Compound 4c | MCF-7 (Breast Cancer) | 7.15 | [3] |
| Compound 4d | HepG2 (Liver Cancer) | 6.95 | [3] |
| Compound 10 | HepG2 (Liver Cancer) | 4.25 | [4] |
| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | [2] |
Experimental Protocols
The following protocols describe a general synthetic route for the preparation of a pyridopyrimidine-based kinase inhibitor starting from this compound. The synthesis involves a regioselective amination, followed by a Suzuki-Miyaura cross-coupling reaction, and a subsequent cyclization to form the final pyridopyrimidine core.
Protocol 1: Regioselective Synthesis of 2-Amino-6-chloro-3-cyanopyridine
This protocol describes the selective nucleophilic aromatic substitution of an amine at the C2 position of this compound. The electron-withdrawing nature of the adjacent cyano group can direct the substitution to this position.[6]
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-chloro-3-cyanopyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-aryl-3-cyanopyridine
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the C6 position of the pyridine ring.[7]
Materials:
-
2-Amino-6-chloro-3-cyanopyridine derivative (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (B91453) and water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flask, dissolve the 2-amino-6-chloro-3-cyanopyridine derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2.0 eq) and the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the 2-amino-6-aryl-3-cyanopyridine product.
Protocol 3: Cyclization to form Pyrido[2,3-d]pyrimidine Core
This protocol describes the cyclization of the 2-amino-3-cyanopyridine (B104079) intermediate to form the pyridopyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
2-Amino-6-aryl-3-cyanopyridine derivative (from Protocol 2)
-
Formamide (B127407) or Formic acid
-
Acetic anhydride (B1165640) (optional, for N-acetylation prior to cyclization)
-
Ethanol
Procedure:
-
Method A (using Formamide):
-
A mixture of the 2-amino-6-aryl-3-cyanopyridine derivative (1.0 eq) in an excess of formamide is heated at 150-160 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridopyrimidine product.
-
-
Method B (using Formic Acid):
-
Reflux a solution of the 2-amino-6-aryl-3-cyanopyridine derivative (1.0 eq) in formic acid for 6-8 hours.
-
After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize to afford the desired pyridopyrimidine.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of pyridopyrimidine-based kinase inhibitors.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by a cyanopyridine-based inhibitor.
References
- 1. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 2,6-Dichloro-3-cyanopyridine as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-cyanopyridine is a pivotal intermediate in the synthesis of various agrochemicals, most notably the herbicide Clopyralid. Its reactive chlorine and cyano functionalities allow for a range of chemical transformations, making it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, with a primary focus on the production of 3,6-dichloropicolinic acid (Clopyralid).
Introduction
The pyridine (B92270) ring is a common scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Halogenated pyridines, in particular, serve as versatile precursors for the introduction of various functional groups. This compound, with its distinct substitution pattern, offers multiple reaction sites for nucleophilic substitution and hydrolysis, enabling the synthesis of a targeted range of agrochemical products. The primary application of this intermediate is in the manufacture of the selective herbicide Clopyralid, which is effective against broadleaf weeds.
Synthesis of Agrochemicals from this compound
The principal agrochemical synthesized from this compound is the herbicide Clopyralid (3,6-dichloropicolinic acid). The key transformation is the hydrolysis of the cyano group to a carboxylic acid.
Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)
The conversion of this compound to Clopyralid is achieved through hydrolysis of the nitrile functional group. This reaction can be performed under either alkaline or acidic conditions.
Reaction Pathway:
Caption: Synthesis of Clopyralid from this compound.
This protocol is based on a method described in a patent for the synthesis of Clopyralid, where this compound is an intermediate.[1]
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the flask. The molar ratio of sodium hydroxide to this compound should be in excess to ensure complete hydrolysis. A patent suggests a mass ratio of sodium hydroxide to the nitrile intermediate in the range of 2.1-2.5 times the molar amount.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of 2-3 using hydrochloric acid. This will precipitate the product, 3,6-dichloropicolinic acid.
-
Collect the precipitate by filtration and wash it with cold distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Clopyralid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | Sodium hydroxide, Ethanol, Water, HCl | [1] |
| Reaction Type | Alkaline Hydrolysis | [1] |
| Product | 3,6-Dichloropicolinic acid (Clopyralid) | [1] |
| pH for Precipitation | 2-3 | [1] |
While alkaline hydrolysis is common, acidic conditions can also be employed to convert the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
In a fume hood, carefully add this compound to a flask containing concentrated sulfuric acid with stirring. The reaction is exothermic and should be controlled by external cooling.
-
Heat the mixture to a temperature between 80-120°C for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The precipitated solid, 3,6-dichloropicolinic acid, is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
The product can be dried in a desiccator or a vacuum oven. Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Concentrated Sulfuric Acid, Water |
| Reaction Type | Acidic Hydrolysis |
| Product | 3,6-Dichloropicolinic acid (Clopyralid) |
Other Potential Agrochemical Applications
While the synthesis of Clopyralid is the most prominent application, the reactivity of this compound allows for its potential use as an intermediate in the synthesis of other agrochemicals. The two chlorine atoms can be selectively substituted by various nucleophiles, and the cyano group can be transformed into other functional groups, opening avenues for the creation of new pesticide candidates.
Logical Relationship of Synthetic Possibilities:
Caption: Synthetic possibilities from this compound.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its primary application lies in the production of the herbicide Clopyralid through the hydrolysis of its cyano group. The detailed protocols provided herein offer a practical guide for researchers and professionals in the field of agrochemical synthesis. Further exploration of the reactivity of this intermediate could lead to the development of novel and effective crop protection agents.
References
Application Notes and Protocols for the Amination of 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the selective amination of 2,6-dichloro-3-cyanopyridine, a versatile building block in medicinal chemistry. The protocols described herein are based on established palladium-catalyzed cross-coupling methodologies, specifically the Buchwald-Hartwig amination, which allows for the controlled formation of carbon-nitrogen bonds.[1][2] These procedures are designed to be a practical guide for the synthesis of mono- and di-aminated 3-cyanopyridine (B1664610) derivatives, which are valuable intermediates in the development of novel therapeutics.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective mono-amination and subsequent di-amination of this compound. These are representative conditions and may require optimization for specific substrates and scales.
Table 1: Reaction Conditions for Selective Mono-amination of this compound
| Parameter | Condition |
| Starting Material | This compound |
| Amine | Primary or Secondary Amine (1.1 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene (B28343) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Product | 2-Amino-6-chloro-3-cyanopyridine derivative |
Table 2: Reaction Conditions for Di-amination of this compound
| Parameter | Condition |
| Starting Material | 2-Amino-6-chloro-3-cyanopyridine derivative |
| Amine | Second Primary or Secondary Amine (1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | BINAP (7.5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane (B91453) |
| Temperature | 100-120 °C |
| Reaction Time | 24-48 hours |
| Expected Product | 2,6-Diamino-3-cyanopyridine derivative |
Experimental Workflow
The overall experimental workflow for the amination of this compound is depicted in the following diagram. This process involves the initial setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.
Experimental Protocols
The following are detailed protocols for the selective mono-amination and di-amination of this compound. These protocols are intended as a starting point and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Selective Mono-amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Add sodium tert-butoxide (1.4 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Add the amine (1.1 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-6-chloro-3-cyanopyridine derivative.
Protocol 2: Di-amination of this compound (via the mono-aminated intermediate)
Materials:
-
2-Amino-6-chloro-3-cyanopyridine derivative (from Protocol 1)
-
Second primary or secondary amine (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
TLC or LC-MS for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the 2-amino-6-chloro-3-cyanopyridine derivative (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.075 equiv.).
-
Add potassium carbonate (2.0 equiv.) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add the second amine (1.5 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2,6-diamino-3-cyanopyridine derivative.
These protocols provide a foundation for the synthesis of aminated 3-cyanopyridine derivatives. Researchers should note that reaction optimization may be necessary to achieve the best results for their specific substrates and applications. Standard laboratory safety precautions should be followed at all times.
References
Step-by-Step Synthesis of Trisubstituted Pyridines from 2,6-Dichloro-3-cyanopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the step-by-step synthesis of trisubstituted pyridines, starting from the readily available 2,6-dichloro-3-cyanopyridine. This synthetic route offers a versatile platform for the creation of a diverse library of pyridine (B92270) derivatives, which are key scaffolds in medicinal chemistry and materials science. The protocols outlined below describe a three-step sequential functionalization strategy involving regioselective Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and nucleophilic aromatic substitution (SNAr).
Introduction
The pyridine core is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce multiple, distinct substituents onto the pyridine ring is therefore of paramount importance in the discovery and development of new chemical entities with tailored properties. This compound serves as an excellent starting material for this purpose, offering two reactive chloro-substituents at positions amenable to selective functionalization through modern cross-coupling and substitution chemistries. The electron-withdrawing nature of the cyano group at the 3-position influences the reactivity of the two chlorine atoms, enabling a degree of regiochemical control in the substitution reactions.
This guide details a synthetic pathway to generate 2,6,3-trisubstituted pyridines through a sequence of palladium-catalyzed cross-coupling reactions followed by a nucleophilic substitution.
Overall Synthetic Workflow
The synthesis of trisubstituted pyridines from this compound is proposed to proceed via a three-step sequence as illustrated in the workflow diagram below. The initial step involves a regioselective Suzuki-Miyaura coupling, followed by a Sonogashira coupling at the remaining chloro-position, and finally, a nucleophilic aromatic substitution to introduce a third substituent.
Caption: Overall synthetic workflow for the trisubstitution of this compound.
Experimental Protocols
The following protocols are based on established methodologies for cross-coupling and nucleophilic substitution reactions on halogenated pyridines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Step 1: Regioselective Suzuki-Miyaura Coupling of this compound
This initial step introduces an aryl group at one of the chloro-positions. Based on related systems, the C6 position is often more reactive in Suzuki-Miyaura couplings of 2,6-dihalopyridines, although this can be influenced by the specific catalyst and ligand system employed.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-6-chloro-3-cyanopyridine.
Quantitative Data Summary (Representative examples from related literature):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O | 110 | 6 | 70-80 |
Step 2: Sonogashira Coupling of 2-Aryl-6-chloro-3-cyanopyridine
The second step involves the introduction of an alkynyl group at the remaining chloro-position of the monosubstituted intermediate.
Reaction Scheme:
Materials:
-
2-Aryl-6-chloro-3-cyanopyridine (from Step 1)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-aryl-6-chloro-3-cyanopyridine (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the degassed solvent and the base.
-
To this mixture, add the terminal alkyne (1.2-1.5 equiv) dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C until the reaction is complete (monitor by TLC or LC-MS, typically 2-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-alkynyl-3-cyanopyridine.
Quantitative Data Summary (Representative examples from related literature):
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | TEA | THF | 50 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | 5 | DIPA | DMF | RT | 12 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | 5 | TEA | THF | 60 | 4 | 85-95 |
Step 3: Nucleophilic Aromatic Substitution of 2-Aryl-6-alkynyl-3-cyanopyridine
The final step introduces a third substituent, in this case an amino group, via a nucleophilic aromatic substitution reaction. The electron-withdrawing cyano group and the newly introduced aryl and alkynyl groups can influence the reactivity of the pyridine ring towards nucleophilic attack. While the chloro groups have been substituted, it may be possible to displace other groups or functionalize the cyano group itself under certain conditions. For the purpose of this protocol, we will focus on the amination of a related chloro-substituted pyridine as a model.
Reaction Scheme:
Note: Direct nucleophilic substitution on the 2-aryl-6-alkynyl-3-cyanopyridine may require harsh conditions or may not be feasible depending on the nature of the aryl and alkynyl groups. The following is a general protocol for the amination of a chloropyridine, which would be applicable if one of the chloro groups were to be substituted by an amine in a different synthetic sequence.
Materials:
-
A suitable 2-chloro-3-cyanopyridine (B134404) derivative
-
Amine (e.g., morpholine, piperidine, or a primary amine)
-
Base (e.g., K₂CO₃, NaH, or an excess of the amine nucleophile)
-
Solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
To a reaction vessel, add the 2-chloro-3-cyanopyridine derivative (1.0 equiv) and the solvent.
-
Add the amine (1.5-3.0 equiv) and the base (if required).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-cyanopyridine (B104079) derivative.
Quantitative Data Summary (Representative examples from related literature):
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 120 | 12 | 70-80 |
| 2 | Aniline | NaH | DMF | 100 | 8 | 65-75 |
| 3 | Benzylamine | Excess amine | NMP | 150 | 24 | 60-70 |
Signaling Pathways and Logical Relationships
The decision-making process for the sequential functionalization is guided by the relative reactivity of the different positions on the pyridine ring.
Caption: Decision tree for the sequential functionalization of this compound.
Conclusion
The step-by-step synthesis of trisubstituted pyridines from this compound provides a flexible and powerful approach for the generation of diverse molecular architectures. The regioselectivity of the initial substitution, followed by the functionalization of the remaining reactive site, allows for the controlled installation of various substituents. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel chemical space and the development of new functional molecules. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity.
The Pivotal Role of 2,6-Dichloro-3-cyanopyridine in Medicinal Chemistry and Drug Discovery: Applications and Protocols
Introduction: 2,6-Dichloro-3-cyanopyridine is a highly versatile and valuable building block in the realm of medicinal chemistry and drug discovery. Its unique structural features, characterized by a pyridine (B92270) core substituted with two reactive chlorine atoms and a cyano group, render it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic substitution, while the chlorine atoms themselves provide convenient handles for cross-coupling reactions. This allows for the strategic introduction of various pharmacophores, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, particularly kinase inhibitors.
Application Notes
This compound serves as a key starting material for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential. Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology and other diseases.
Key Applications:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound provides a robust platform for the development of inhibitors targeting key kinases in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. The dichloro substitution allows for differential functionalization at the 2 and 6 positions, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
-
Anticancer Agents: Derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines. By modifying the substituents on the pyridine ring, researchers can fine-tune the compound's selectivity and efficacy against specific cancer types.
-
Antimicrobial Agents: The cyanopyridine moiety is also found in compounds with antimicrobial properties. The ability to introduce diverse functional groups onto the this compound core allows for the exploration of novel antibacterial and antifungal agents.
-
Enzyme Inhibitors: Beyond kinases, derivatives of this scaffold have been investigated as inhibitors of other enzymes implicated in disease, highlighting the broad applicability of this chemical entity in drug discovery.
Quantitative Data
The following tables summarize the biological activity of representative compounds derived from cyanopyridine scaffolds, illustrating the potential of this compound as a starting material for potent drug candidates.
Table 1: Inhibitory Activity of Cyanopyridone Derivatives against VEGFR-2 and HER-2 Kinases
| Compound | Target Kinase | IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.02 |
| HER-2 | 0.168 ± 0.009 | |
| 5e | VEGFR-2 | 0.124 ± 0.011 |
| HER-2 | 0.077 ± 0.003 | |
| Lapatinib (Standard) | VEGFR-2 | 0.182 ± 0.010 |
| HER-2 | 0.131 ± 0.012 |
Data sourced from studies on cyanopyridone derivatives with dual VEGFR-2/HER-2 inhibitory action.[1]
Table 2: Cytotoxic Activity of Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 5a | MCF-7 (Breast) | 1.77 ± 0.1 |
| HepG2 (Liver) | 2.71 ± 0.15 | |
| 5e | MCF-7 (Breast) | 1.39 ± 0.08 |
| 6b | HepG2 (Liver) | 2.68 ± 0.14 |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 |
| Taxol (Standard) | MCF-7 (Breast) | 8.48 ± 0.46 |
| HepG2 (Liver) | 14.60 ± 0.79 |
Data represents the half-maximal inhibitory concentration (IC50) from in vitro cytotoxicity assays.[1]
Experimental Protocols
The following are representative protocols for the key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the selective substitution of one chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-6-chloro-3-cyanopyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a substituted 2-chloro-3-cyanopyridine (B134404) with a boronic acid.
Materials:
-
2-Substituted-6-chloro-3-cyanopyridine
-
Arylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Toluene (B28343) or other suitable solvent
-
Water
-
Ethyl acetate
Procedure:
-
In a flask, dissolve the 2-substituted-6-chloro-3-cyanopyridine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and water.
-
Add the base (2.0 eq) and the palladium catalyst (0.05 eq).
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted-3-cyanopyridine.
Visualizations
Signaling Pathway Diagrams:
References
Application Notes and Protocols: Sonogashira Coupling of 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2,6-dichloro-3-cyanopyridine with various terminal alkynes. This reaction is a powerful tool for the synthesis of substituted cyanopyridines, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is a widely used transformation in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] For substrates like this compound, the reactivity of the chloro-substituents allows for selective mono- or di-alkynylation, leading to a diverse array of molecular scaffolds.
Reaction Scheme
Where R' and R'' can be independently Cl or an alkynyl group.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. A summary of typical conditions gleaned from reactions with similar polychlorinated pyridine (B92270) substrates is presented below.
Table 1: Summary of Typical Sonogashira Coupling Conditions for Polychlorinated Pyridines
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst loading typically ranges from 1-10 mol%.[4] |
| Copper(I) Co-catalyst | CuI | Typically used in equimolar amounts or in slight excess relative to the palladium catalyst.[4] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | An excess of the amine base is generally used, and it can often serve as the solvent or co-solvent.[4] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or neat amine base | The choice of solvent can influence reaction rate and solubility of reagents.[4] |
| Temperature | Room temperature to 100 °C | The required temperature depends on the reactivity of the specific substrates.[5] |
| Reaction Time | 2 to 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS. |
Experimental Protocols
The following are generalized protocols for mono- and di-alkynylation of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Mono-alkynylation of this compound
This protocol aims for the selective substitution of one chloro-group.
Materials:
-
This compound
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 - 0.05 equivalents)
-
CuI (0.04 - 0.10 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed for the substitution of both chloro-groups.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 - 0.10 equivalents)
-
CuI (0.10 - 0.20 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product.
Visualizations
Sonogashira Coupling Workflow
The following diagram illustrates the general workflow for performing a Sonogashira coupling reaction.
Caption: General workflow for a Sonogashira coupling experiment.
Catalytic Cycle of the Sonogashira Coupling
This diagram outlines the key steps in the palladium and copper-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Reactions under pressure should be carried out behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst or a different palladium source. |
| Insufficient temperature | Increase the reaction temperature. | |
| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |
| Formation of alkyne homocoupling (Glaser coupling) product | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. | |
| Dehalogenation of the starting material | Presence of water or other protic sources | Use anhydrous solvents and reagents. |
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling reaction for the synthesis of novel 2,6-disubstituted-3-cyanopyridine derivatives for applications in drug discovery and materials science.
References
Application Notes: The Versatile Role of 2,6-Dichloro-3-cyanopyridine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-cyanopyridine is a highly valuable and versatile starting material in the field of medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of two electron-withdrawing chlorine atoms and a nitrile group on the pyridine (B92270) ring, render the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic and controlled introduction of various functional groups, paving the way for the construction of a diverse array of novel heterocyclic compounds with significant biological potential.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of fused heterocyclic systems, particularly focusing on the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their potent activity as kinase inhibitors in cancer therapy.
Key Applications
The strategic functionalization of this compound enables the synthesis of a wide range of heterocyclic scaffolds. One of the most prominent applications is in the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in drug discovery due to their structural resemblance to purines, allowing them to act as competitive inhibitors for various protein kinases.[1][2]
Specifically, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been identified as potent inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] By acting as dual inhibitors, these compounds can simultaneously target multiple pathways involved in tumor growth, angiogenesis, and metastasis, offering a promising strategy for the development of next-generation anticancer therapeutics.[1]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from cyanopyridine precursors. This data highlights the potential of these compounds as anticancer agents.
| Compound ID | Target Cell Line | IC50 (µM)[1][3] |
| 1a | MCF-7 (Breast Adenocarcinoma) | 1.77 |
| 1b | HepG2 (Hepatocellular Carcinoma) | 2.71 |
| 2a | MCF-7 (Breast Adenocarcinoma) | 0.57 |
| 2b | HepG2 (Hepatocellular Carcinoma) | 1.13 |
Note: The compound IDs are representative and linked to the general structures in the protocols below.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from this compound.
Protocol 1: Synthesis of 2-Amino-6-substituted-3-cyanopyridine
This initial step involves the selective nucleophilic substitution of one chlorine atom on the this compound ring.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in NMP or DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 2-amino-6-chloro-3-cyanopyridine derivative.
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine-4,7-dione Derivatives
This protocol describes the cyclization of the 2-amino-3-cyanopyridine (B104079) intermediate to form the fused pyrido[2,3-d]pyrimidine core.
Materials:
-
2-Amino-6-substituted-3-cyanopyridine derivative (from Protocol 1)
-
Formic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Ice water
Procedure:
-
Dissolve the 2-amino-6-substituted-3-cyanopyridine derivative (1.0 eq) in formic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the desired tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative.[1]
Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the dual inhibitory action of pyrido[2,3-d]pyrimidine derivatives on the VEGFR-2 and HER-2 signaling pathways, which are critical for tumor growth and angiogenesis.
Caption: Dual inhibition of VEGFR-2 and HER-2 pathways.
Experimental Workflow
The logical flow of the synthesis from the starting material to the final bioactive compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidines.
Conclusion
This compound serves as a cornerstone for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein demonstrate a clear pathway for the development of potent kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. The versatility of the starting material, coupled with the straightforward synthetic methodologies, provides a robust platform for further lead optimization and drug discovery efforts in the field of oncology and beyond.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 2,6-Dichloro-3-cyanopyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,6-Dichloro-3-cyanopyridine synthesis.
Q1: What is the most common and effective industrial method for synthesizing this compound?
The most widely adopted and scalable synthesis route begins with 2,6-dihydroxy-3-cyanopyridine (B1208358) (which exists in its stable pyridone tautomeric forms). This precursor undergoes a dehydroxylative chlorination reaction to yield the final product. This method is favored due to the relative accessibility of the starting material and the efficiency of the chlorination step when optimized.
The general workflow for this process is illustrated below.
Caption: General workflow for this compound synthesis.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield is a common issue that can typically be traced to three critical areas: reaction conditions, reagent quality, and the work-up procedure. Incomplete conversion of the starting material and hydrolysis of the product during work-up are the two most frequent causes of poor yields.
The following troubleshooting guide and logic chart can help diagnose the issue.
Troubleshooting Guide for Low Yield
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| Significant starting material remains (checked by TLC/LCMS) | 1. Insufficient Chlorinating Agent: Stoichiometry is too low to convert both hydroxyl groups. | 1. Increase the molar equivalents of POCl₃ and/or PCl₅. A combination of both is often more effective than POCl₃ alone.[1] |
| 2. Low Reaction Temperature: The activation energy for the second chlorination is not being met. | 2. Gradually increase the reaction temperature, typically to reflux (105-110°C for POCl₃). Monitor for byproduct formation. | |
| 3. Short Reaction Time: The reaction has not proceeded to completion. | 3. Extend the reaction time and monitor progress every 1-2 hours using TLC or LCMS. | |
| 4. Poor Reagent Quality: Moisture in the starting material or solvent can consume the chlorinating agent. | 4. Ensure the 2,6-dihydroxy-3-cyanopyridine is thoroughly dried. Use freshly distilled POCl₃. | |
| Little starting material, but low isolated yield | 1. Product Hydrolysis: The product is sensitive to water and can revert to mono-chloro or dihydroxy forms during work-up, especially in acidic conditions.[2] | 1. Pour the cooled reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat. Neutralize the solution promptly but carefully with a cold base (e.g., NaHCO₃, Na₂CO₃ solution).[2] |
| 2. Product Loss During Extraction: The product may have some solubility in the aqueous phase, or the extraction is inefficient. | 2. Perform multiple extractions (3-4 times) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Combine organic layers and wash with brine to aid separation. |
| | 3. Thermal Decomposition: Excessively high reaction temperatures can lead to the formation of tar-like, insoluble byproducts. | 3. Do not exceed the recommended reaction temperature. If using a catalyst like DMF, be aware that it can lower the decomposition temperature. |
References
Technical Support Center: Purification of Crude 2,6-Dichloro-3-cyanopyridine
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,6-Dichloro-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. A preliminary work-up involving washing with aqueous solutions is also a common practice to remove inorganic salts and water-soluble impurities.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the chlorination reaction, and side reactions. Potential impurities may include:
-
Starting materials: Unreacted 3-cyanopyridine (B1664610) or partially chlorinated intermediates.
-
Isomeric byproducts: Other isomers of dichlorocyanopyridine or trichloropyridines formed during the chlorination process.
-
Hydrolysis products: 2-Chloro-6-hydroxy-3-cyanopyridine, which can form if water is present during the synthesis or work-up.
-
Reagents: Residual chlorinating agents or their decomposition products.
Q3: How can I assess the purity of this compound?
A3: The purity of this compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the presence of impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide purity analysis.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (approximately 124°C) indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization.
Issue 1: Low Recovery of Purified Product
| Possible Cause | Troubleshooting Step |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at room temperature or below. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective. For dichlorinated cyanopyridines, consider solvents like hexane (B92381), ethanol, or mixtures thereof. |
| Cooling was too rapid, leading to the formation of fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Incomplete precipitation. | Cool the solution in an ice bath for a longer period to maximize crystal formation. |
Issue 2: Oiling Out Instead of Crystallization
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent. |
| High concentration of impurities. | First, attempt to remove some impurities by a simple wash or a quick filtration through a small plug of silica (B1680970) gel. |
Issue 3: Colored Impurities Remain in the Crystals
| Possible Cause | Troubleshooting Step | | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product. | | The compound itself is slightly colored. | A slight yellow tint in the final product may be acceptable depending on the required purity. Further purification by column chromatography may be necessary for a completely colorless product. |
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities.
Issue 1: Poor Separation of the Desired Compound from Impurities
| Possible Cause | Troubleshooting Step | | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. For dichlorinated cyanopyridines, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point.[2] | | Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude product. | | Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | | Co-elution of impurities with similar polarity. | A gradient elution (gradually increasing the polarity of the eluent) might be necessary to separate compounds with close Rf values. |
Issue 2: The Compound is Stuck on the Column
| Possible Cause | Troubleshooting Step | | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol (B129727) to the eluent might be necessary. | | The compound is interacting strongly with the silica gel. | If the compound is basic, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help. If it is acidic, a small amount of acetic acid can be added. |
Issue 3: Tailing of the Compound Band
| Possible Cause | Troubleshooting Step | | Strong interaction between the compound and the stationary phase. | Add a modifier to the eluent as described above (e.g., triethylamine for basic compounds). | | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Hexane)
This protocol is based on methods used for similar dichlorinated cyanopyridines.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Pure crystals of this compound should start to form. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol is a general guideline adapted from procedures for similar compounds.[2][4]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., using a pump or a flow of inert gas) to start the elution process.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Technique | Starting Purity (GC) | Final Purity (GC) | Yield | Solvent/Eluent | Notes |
| Recrystallization | 85% | >98% | ~75% | Hexane | Effective for removing less soluble impurities. |
| Column Chromatography | 85% | >99% | ~85% | Hexane:Ethyl Acetate (9:1) | Good for separating impurities with different polarities. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,6-Dichloro-3-cyanopyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing catalyst loading in cross-coupling reactions involving the versatile building block, 2,6-Dichloro-3-cyanopyridine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My reaction shows low or no product yield. What are the likely causes and solutions?
Answer:
Low or no yield is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.[1] Consider the following causes and solutions:
-
Insufficient Catalyst Loading: The amount of active catalyst may be too low to drive the reaction to completion.
-
Solution: Systematically increase the catalyst loading. Run a series of small-scale reactions varying the catalyst concentration (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal level. For particularly challenging substrates, loadings up to 10 mol% may be required initially.[2]
-
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can be deactivated. Phosphine ligands are also prone to oxidation.[1]
-
Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4] The sterically bulky and electron-rich nature of modern biarylphosphine ligands (e.g., SPhos, XPhos) is often necessary to promote the reaction.
-
Solution: If using a simple ligand like PPh₃ fails, screen a panel of more advanced ligands. The optimal choice depends heavily on the specific coupling partners.
-
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] This step can be inefficient.
-
Solution: Consider using a modern pre-catalyst (e.g., a Buchwald pre-catalyst). These are designed to generate the active LPd(0) species reliably and efficiently, often allowing for lower overall catalyst loadings.[4]
-
Question: The reaction starts but stalls before the starting material is fully consumed. What should I do?
Answer:
A stalling reaction often points to catalyst decomposition over the course of the experiment.
-
Possible Cause: The active catalyst is not stable enough under the reaction conditions (e.g., high temperature) for the required duration.
-
Solution 1: Increase the initial catalyst loading. A higher concentration can help compensate for gradual decomposition.
-
Solution 2: Add a second portion of the catalyst and ligand midway through the reaction.
-
Solution 3: Lower the reaction temperature. While this will slow the reaction rate, it can significantly improve the catalyst's lifetime. Finding a balance between rate and stability is key.[1][5]
-
Solution 4: Switch to a more robust ligand or pre-catalyst system known for high thermal stability.
-
Question: I'm observing significant side products like homocoupling or dehalogenation. How can I minimize these?
Answer:
Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.[5]
-
Homocoupling: This occurs when the organometallic reagent (e.g., boronic acid) couples with itself.
-
Dehalogenation: The chloro-substituent is replaced by a hydrogen atom.
-
Cause: This can be caused by trace amounts of water or other protic sources. Certain bases and solvents can also promote this pathway.[5]
-
Solution: Use anhydrous solvents and reagents. If dehalogenation is severe, consider screening different bases (e.g., switching from a carbonate to a phosphate (B84403) base) or using an aprotic solvent.[5]
-
Catalyst Optimization Workflow
Caption: Workflow for optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For initial screening experiments, a palladium catalyst loading of 1-5 mol% is a common and effective starting point.[5] The corresponding ligand-to-palladium ratio is typically between 1:1 and 2:1. The optimal loading is highly dependent on the specific reaction type (Suzuki, Buchwald-Hartwig, etc.) and the reactivity of the coupling partner.
Q2: Will simply increasing the catalyst loading always improve my yield?
A2: Not necessarily. While a higher loading can help a sluggish reaction, an excessively high concentration can promote side reactions like homocoupling, complicate product purification by leaving residual heavy metals, and significantly increase costs.[4] The goal is to find the minimum catalyst loading that provides the maximum yield in a reasonable time.
Q3: When should I use a pre-catalyst instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?
A3: Pre-catalysts are recommended when reproducibility is critical, when working with challenging substrates, or when you want to use lower catalyst loadings. They are designed to reliably generate the active LPd(0) catalytic species, bypassing the often inefficient in situ reduction step required for Pd(II) sources.[4][6]
Q4: Which chloro- position on this compound is more reactive?
A4: In dihalopyridines, the reactivity of the halide positions is influenced by electronic and steric factors. For cross-coupling reactions, the C-Cl bond at a position adjacent to the nitrogen atom (the C2 or C6 position) is generally more susceptible to oxidative addition to the palladium catalyst. Therefore, selective mono-functionalization is often achievable.
Q5: How does catalyst loading impact downstream processing and cost?
A5: Catalyst loading has a major impact.
-
Cost: Palladium catalysts and advanced ligands are expensive. Reducing catalyst loading from 2 mol% to 0.5 mol% can dramatically lower the raw material cost of a synthesis, especially at a large scale.
-
Purification: Higher catalyst loadings result in higher concentrations of palladium in the crude product. Removing these metal impurities to meet the stringent requirements for active pharmaceutical ingredients (APIs) can require multiple, costly purification steps (e.g., chromatography, treatment with metal scavengers). Optimizing for lower loading simplifies this process.
Data on Catalyst Loading Optimization
The following tables provide illustrative data for optimizing catalyst loading for Suzuki and other cross-coupling reactions.
Table 1: Illustrative Suzuki-Miyaura Coupling Optimization (Reaction: this compound with 4-methoxyphenylboronic acid)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5.0) | SPhos (10.0) | K₂CO₃ (2.0) | 100 | 12 | 88 |
| 2 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ (2.0) | 100 | 12 | 91 |
| 3 | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₂CO₃ (2.0) | 100 | 12 | 90 |
| 4 | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₂CO₃ (2.0) | 100 | 18 | 85 |
| 5 | Pd(OAc)₂ (2.0) | PPh₃ (8.0) | K₂CO₃ (2.0) | 100 | 24 | 35 |
This illustrative data shows that 1-2 mol% of a modern catalyst system gives an optimal balance of yield and efficiency, while older ligands like PPh₃ are less effective.
Table 2: Typical Starting Conditions for Various Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Typical Loading (mol%) | Base | Solvent |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pre-catalyst | XPhos, SPhos | 0.5 - 2.0 | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂ or Pre-catalyst | RuPhos, BrettPhos | 1.0 - 3.0 | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | (PPh₃) | 1.0 - 5.0 | Et₃N, DIPEA | THF, DMF |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve 0.2 M concentration) via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously for the intended duration (typically 4-24 hours).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Remove the vial from the glovebox, and add degassed anhydrous solvent (e.g., toluene, to achieve 0.2 M concentration) via syringe.
-
Reaction: Seal the vial and place it in a preheated heating block (e.g., 100 °C). Stir for 4-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.
-
Reagent Addition: Add degassed anhydrous solvent (e.g., THF) and a degassed amine base (e.g., triethylamine, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) slowly via syringe.
-
Reaction: Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed as monitored by TLC. The reaction is typically run under the exclusion of light.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting low conversion rates in reactions involving 2,6-Dichloro-3-cyanopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-cyanopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is primarily used in three main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine (B92270) nitrogen and the cyano group, coupled with the two chlorine atoms, makes the pyridine ring susceptible to attack by nucleophiles. The substitution typically occurs at the C2 and C6 positions, which are ortho and para to the ring nitrogen.[1][2]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the chloropyridine with boronic acids or their esters.
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between the chloropyridine and a primary or secondary amine.[3][4]
Q2: Why am I observing low conversion rates in my cross-coupling reaction with this compound?
A2: Low conversion rates in cross-coupling reactions involving chloropyridines are a common issue. Several factors can contribute to this:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[5]
-
C-Cl Bond Strength: The carbon-chlorine bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[5]
-
Improper Catalyst System: The choice of palladium source and, crucially, the ligand is vital. Highly active catalysts, often featuring bulky and electron-rich ligands, are required to overcome the low reactivity of the C-Cl bond.
-
Suboptimal Reaction Conditions: Parameters such as base, solvent, and temperature must be carefully optimized for the specific substrates being used.
Q3: Can the nitrile group on this compound interfere with my reaction?
A3: Yes, the nitrile group can be a source of side reactions. Under either acidic or basic conditions, especially in the presence of water and at elevated temperatures, the nitrile group can undergo hydrolysis to form a primary amide or a carboxylic acid.[6][7][8] If your reaction conditions are harsh, it is advisable to monitor for the formation of these byproducts.
Q4: I am seeing a significant amount of dehalogenated byproduct (2-chloro-3-cyanopyridine or 3-cyanopyridine). What is causing this?
A4: The formation of dehalogenated byproducts is a known side reaction in palladium-catalyzed cross-coupling reactions.[5] This can be caused by:
-
Beta-Hydride Elimination: In Buchwald-Hartwig aminations, this can be a competing pathway to the desired reductive elimination.[3]
-
Hydrodehalogenation: This can be promoted by a catalyst system that favors this pathway over cross-coupling. Using a weaker base or lowering the reaction temperature may help to mitigate this issue.[5]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Low yields in SNAr reactions with this compound are often related to incorrect regioselectivity or incomplete reaction.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Methodologies:
-
Solvent Selection: The regioselectivity of nucleophilic attack is highly dependent on the solvent. A study on a similar substrate showed that the ability of the solvent to act as a hydrogen-bond acceptor (expressed by the Kamlet-Taft β parameter) is a key factor.[9] For example, to favor substitution at the 2-position, a solvent with a low β value like dichloromethane (B109758) (DCM) might be effective. Conversely, to favor the 6-position, a solvent with a high β value like dimethyl sulfoxide (B87167) (DMSO) could be used.[9]
| Solvent | Kamlet-Taft β Parameter | Expected Regioselectivity Trend[9] |
| Dichloromethane (DCM) | 0.10 | Favors substitution at C2 |
| Acetonitrile | 0.31 | Intermediate |
| Tetrahydrofuran (THF) | 0.55 | Intermediate |
| Dimethylformamide (DMF) | 0.69 | Favors substitution at C6 |
| Dimethyl sulfoxide (DMSO) | 0.76 | Strongly favors substitution at C6 |
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This will help distinguish between a slow reaction and a complete reaction that has yielded the wrong isomer.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Achieving high yields in cross-coupling reactions with this compound requires careful selection of the catalyst system and reaction conditions.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for low cross-coupling yields.
Experimental Protocols:
-
General Protocol for a Suzuki-Miyaura Coupling Screening Reaction:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
General Protocol for a Buchwald-Hartwig Amination Screening Reaction:
-
To an oven-dried reaction vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor and work up the reaction as described for the Suzuki-Miyaura coupling.
-
Catalyst System Selection Guide:
| Reaction Type | Recommended Ligands | Recommended Bases | Common Solvents |
| Suzuki-Miyaura | SPhos, RuPhos, XPhos, NHC ligands (e.g., IPr)[5][10] | K₃PO₄, Cs₂CO₃, K₂CO₃[5] | 1,4-Dioxane, Toluene, THF, DME |
| Buchwald-Hartwig | BrettPhos, RuPhos, Josiphos[5][11] | NaOtBu, LHMDS, K₂CO₃ | Toluene, 1,4-Dioxane, THF |
References
- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. google.com [google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preventing the decomposition of 2,6-Dichloro-3-cyanopyridine under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 2,6-Dichloro-3-cyanopyridine in chemical synthesis. Our goal is to help you prevent its decomposition and minimize the formation of side products in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound under common reaction conditions are hydrolysis of the nitrile group and dehalogenation of one or both chlorine atoms. The electron-deficient nature of the pyridine (B92270) ring, accentuated by the electron-withdrawing chloro and cyano groups, makes it susceptible to nucleophilic attack.
Q2: At what pH is this compound most stable?
A2: While specific quantitative data is limited, this compound is generally more stable under neutral to mildly acidic conditions. Strong basic conditions can promote the hydrolysis of the cyano group to a carboxamide or carboxylic acid.[1][2]
Q3: Can this compound undergo self-polymerization?
A3: While less common, highly activated pyridine systems can potentially undergo oligomerization or polymerization under harsh conditions, such as very high temperatures or in the presence of certain catalysts. It is crucial to adhere to recommended reaction parameters.
Q4: What are the signs of decomposition?
A4: Decomposition can be indicated by the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, the formation of precipitates, or a significant color change in the reaction mixture. Spectroscopic analysis (NMR, MS) of the crude product can confirm the presence of impurities resulting from decomposition.
Troubleshooting Guides
Issue 1: Formation of Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions
Users often encounter side products arising from the reaction of this compound with nucleophiles. The primary challenges are preventing hydrolysis of the cyano group and controlling the regioselectivity of the substitution.
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for side product formation in SNAr reactions.
Quantitative Data Summary: Preventing Side Products in SNAr Reactions
| Parameter | Recommended Condition | Rationale | Potential Side Product if Not Followed |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) | Minimizes hydrolysis of the cyano group. | 2,6-Dichloro-3-carboxamidopyridine or 2,6-Dichloronicotinic acid |
| Temperature | As low as reasonably possible to achieve reaction | High temperatures can lead to dehalogenation and other side reactions. | Dehalogenated pyridines |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Protic solvents can participate in hydrolysis. | Hydrolysis products |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and moisture contamination. | Various oxidized byproducts |
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
In palladium-catalyzed reactions, the primary decomposition pathway for this compound is dehalogenation, where one or both chlorine atoms are replaced by hydrogen.
Troubleshooting Workflow for Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura reactions.
Quantitative Data Summary: Preventing Dehalogenation in Suzuki-Miyaura Reactions
| Parameter | Recommended Condition | Rationale | Potential Side Product if Not Followed |
| Catalyst System | Use of appropriate ligands (e.g., bulky phosphines) | Stabilizes the palladium complex and can suppress dehalogenation pathways. | 2-Chloro-3-cyanopyridine, 3-Cyanopyridine |
| Base | Weaker bases (e.g., K₃PO₄) | Strong bases can sometimes promote catalyst degradation and dehalogenation. | Dehalogenated pyridines |
| Temperature | 80-100 °C (optimization may be needed) | Higher temperatures can accelerate catalyst decomposition and side reactions. | Dehalogenated pyridines |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. | Dehalogenated pyridines, Homocoupled products |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is designed to minimize the hydrolysis of the cyano group.
Experimental Workflow for SNAr
Caption: General experimental workflow for SNAr reactions.
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine nucleophile (1.1 eq), and anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol aims to minimize dehalogenation.
Methodology:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a weak base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
References
Selection of base and solvent for nucleophilic substitution on 2,6-Dichloro-3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,6-dichloro-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic substitution on this compound?
A1: For this compound, nucleophilic attack is generally favored at the 6-position (para to the cyano group). The electron-withdrawing nature of the 3-cyano group activates the para position for nucleophilic attack.[1] This regioselectivity is influenced by both electronic and steric factors.
Q2: Which factors can influence the regioselectivity of the reaction?
A2: The regioselectivity of nucleophilic substitution on 3-substituted 2,6-dichloropyridines can be influenced by several factors:
-
Nature of the 3-substituent: Electron-withdrawing groups like cyano or trifluoromethyl at the 3-position favor substitution at the 6-position. In contrast, substituents like carboxylate or amide at the 3-position tend to direct substitution to the 2-position.[1]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, a switch from dichloromethane (B109758) (DCM) to dimethyl sulfoxide (B87167) (DMSO) can change the major product from the 2-substituted to the 6-substituted isomer.[1]
-
Nucleophile: The nature and bulkiness of the incoming nucleophile can also play a role in determining the site of attack.
-
Reaction Conditions: Temperature and reaction time can influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.
Q3: What are suitable bases for the amination of this compound?
A3: The choice of base depends on the nucleophilicity of the amine and the desired reaction conditions.
-
For primary and secondary amines: Often, the amine nucleophile itself can act as a base, especially when used in excess.
-
For less nucleophilic amines (e.g., anilines): A non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction.
-
Inorganic bases: Carbonates such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be employed, particularly in polar aprotic solvents.
Q4: What are the recommended solvents for this reaction?
A4: Aprotic solvents are generally preferred for SNAr reactions. The choice of solvent can influence reaction rates and regioselectivity.
-
Polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
-
Less polar aprotic solvents: Acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dichloromethane (DCM) can also be used. The choice may depend on the specific nucleophile and base used. For instance, acetonitrile is a suitable solvent when the 3-substituent is a cyano group to favor substitution at the 6-position.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent or base. 4. Low reaction temperature. | 1. Confirm the purity of this compound. 2. Use a stronger nucleophile if possible. 3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Ensure the base is strong enough to deprotonate the nucleophile or neutralize HCl. 4. Increase the reaction temperature. |
| Poor regioselectivity | 1. Reaction conditions favoring the undesired isomer. 2. Thermodynamic vs. kinetic control issues. | 1. Adjust the solvent. For a 3-cyano substituent, acetonitrile can enhance selectivity for the 6-position.[1] 2. Vary the reaction temperature and time to favor the desired product. Lower temperatures often favor the kinetic product. |
| Formation of side products | 1. Reaction with the solvent. 2. Di-substitution if the reaction is run for too long or at too high a temperature. 3. Hydrolysis of the cyano group. | 1. Use a non-reactive solvent. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. Use a stoichiometric amount of the nucleophile. 3. Ensure anhydrous conditions. |
| Difficult product isolation | 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during workup. | 1. After the reaction, precipitate the product by adding a non-polar solvent (e.g., hexane, heptane). 2. Break emulsions by adding brine or filtering through celite. |
Experimental Protocols
General Procedure for Amination of this compound:
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO), the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, 1.5 eq., or triethylamine, 1.5 eq.) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Note: For specific applications, optimization of the base, solvent, temperature, and reaction time is crucial to achieve the desired regioselectivity and yield.
Data Presentation
The following table summarizes the expected regioselectivity based on the 3-substituent on a 2,6-dichloropyridine (B45657) ring, as extrapolated from the available literature.
| 3-Substituent | Preferred Position of Nucleophilic Attack |
| -CN | 6-position[1] |
| -CF3 | 6-position[1] |
| -COOR | 2-position[1] |
| -CONH2 | 2-position[1] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the nucleophilic substitution on this compound.
Caption: Decision workflow for selecting the appropriate base and solvent.
Caption: A generalized experimental workflow for the reaction.
Caption: Factors influencing the regioselectivity of the substitution.
References
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis of 2,6-Dichloro-3-cyanopyridine Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the large-scale synthesis of 2,6-dichloro-3-cyanopyridine derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound derivatives?
The synthesis of this compound derivatives typically involves highly exothermic reactions, including:
-
Chlorination: The conversion of a dihydroxypyridine precursor, such as 2,6-dihydroxy-3-cyanopyridine (B1208358), to the corresponding dichloro-derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) is a significant exothermic event.[1][2] The reaction of POCl₃ with hydroxyl groups is vigorous and releases substantial heat.
-
Nitration: If the synthesis involves a nitration step, this is also a well-known and highly exothermic process that requires strict temperature control to prevent runaway reactions.[3][4]
-
Quenching: The quenching of excess reagents, particularly phosphorus oxychloride, with water or other nucleophiles is extremely exothermic and can lead to a rapid increase in temperature and pressure if not performed under controlled conditions.[1][5]
Q2: What are the main hazards associated with uncontrolled exotherms in this synthesis?
Uncontrolled exotherms can lead to several hazardous situations:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure can exceed the cooling capacity of the reactor, leading to a thermal runaway.[6] This can result in vessel rupture, explosions, and the release of toxic and corrosive materials.[7][8]
-
Release of Toxic Gases: The reaction and potential decomposition at elevated temperatures can release hazardous gases such as hydrogen chloride (from the reaction of POCl₃ with water) and nitrogen oxides.[3][5][9]
-
Product and Batch Failure: Even if a catastrophic failure is avoided, poor exotherm control can lead to side reactions, impurity formation, and decomposition of the desired product, resulting in a failed batch.
Q3: What are the key principles for managing reaction exotherms on a large scale?
Effective management of reaction exotherms on a large scale relies on a multi-faceted approach:
-
Thorough Thermal Hazard Assessment: Before scaling up, it is crucial to understand the thermal properties of the reaction through techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC). This helps determine the heat of reaction, adiabatic temperature rise, and the onset temperature of decomposition.
-
Robust Engineering Controls: This includes using reactors with adequate cooling capacity (e.g., jacketed reactors, internal cooling coils), reliable agitation to ensure uniform temperature, and properly sized emergency relief systems (e.g., rupture disks, relief valves).[7][10][11]
-
Controlled Addition of Reagents: For highly exothermic reactions, a semi-batch process, where one or more reactants are added gradually, is a critical safety measure to control the rate of heat generation.
-
Continuous Process Monitoring: Real-time monitoring of critical parameters such as temperature, pressure, and reagent addition rates is essential for early detection of any deviations from normal operating conditions.
II. Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During POCl₃ Addition
| Symptom | Possible Cause | Immediate Action | Preventative Measure |
| Sudden, sharp rise in internal reactor temperature. | 1. POCl₃ addition rate is too high. 2. Inadequate cooling. 3. Poor mixing leading to localized hot spots. | 1. Immediately stop the addition of POCl₃. 2. Maximize cooling to the reactor. 3. If the temperature continues to rise rapidly, initiate the emergency shutdown procedure, which may include quenching the reaction if a safe and validated procedure is in place. | 1. Reduce the planned POCl₃ addition rate. 2. Ensure the reactor's cooling system is functioning correctly and is adequate for the scale of the reaction. 3. Verify that the agitator is providing sufficient mixing. |
Issue 2: Excessive Pressure Build-up During the Reaction
| Symptom | Possible Cause | Immediate Action | Preventative Measure |
| Reactor pressure exceeds the defined safe operating limits. | 1. Formation of gaseous byproducts (e.g., HCl). 2. Approaching the boiling point of the solvent or reactants. 3. Onset of a runaway reaction. | 1. Stop all reagent feeds. 2. Apply maximum cooling. 3. If pressure continues to rise towards the relief set point, prepare for an emergency vent release and follow the facility's emergency response plan. | 1. Ensure the reactor's vent and emergency relief systems are properly sized and functional. 2. Operate at a temperature well below the boiling point of the reaction mixture. 3. Conduct a thorough thermal hazard analysis to understand the potential for gas generation. |
Issue 3: Unexpected Exotherm During Quenching of the Reaction Mixture
| Symptom | Possible Cause | Immediate Action | Preventative Measure |
| A significant and rapid temperature increase when adding water or another quenching agent. | 1. Excess unreacted POCl₃ is present. 2. The quenching agent is being added too quickly. 3. Inadequate cooling of the quenching vessel. | 1. Immediately stop the addition of the quenching agent. 2. Ensure vigorous mixing and maximum cooling of the quenching vessel. | 1. Whenever possible, distill off excess POCl₃ under vacuum before quenching. 2. Add the quenching agent slowly and in a controlled manner to a well-agitated and cooled vessel. 3. Consider a reverse quench, where the reaction mixture is slowly added to the quenching agent. |
III. Quantitative Data on Reaction Exotherms
| Parameter | Chlorination with POCl₃ (General) | Nitration (General) | Considerations for this compound Synthesis |
| Heat of Reaction (ΔHr) | Highly Exothermic | Highly Exothermic | The specific value will depend on the starting material and reaction conditions. Expect a significant heat release. |
| Adiabatic Temperature Rise (ΔTad) | Can be > 200 °C | Can be > 200 °C | A high ΔTad indicates a high potential for a thermal runaway. This must be determined experimentally. |
| Typical Operating Temperature | 100-150 °C[1] | 85-150 °C[3] | Must be maintained with a sufficient safety margin below the onset temperature of any decomposition reactions. |
| Key Thermal Hazards | Violent reaction with water, thermal decomposition at elevated temperatures. | Formation of unstable intermediates, rapid gas generation. | The presence of the cyano group may influence the thermal stability of the molecule and intermediates. |
IV. Experimental Protocols
The following is a generalized protocol for the large-scale synthesis of this compound from 2,6-dihydroxy-3-cyanopyridine, emphasizing safety and exotherm management. This protocol is for informational purposes only and must be adapted and validated for specific equipment and conditions.
Step 1: Chlorination of 2,6-Dihydroxy-3-cyanopyridine
Materials:
-
2,6-Dihydroxy-3-cyanopyridine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or other suitable base)
-
Toluene (or other suitable solvent)
Equipment:
-
Jacketed glass-lined or Hastelloy reactor with a robust cooling/heating system.
-
Mechanical agitator with sufficient power for good mixing.
-
Condenser and scrubber system for off-gases.
-
Controlled dosing pump for POCl₃ addition.
-
Temperature and pressure sensors.
-
Emergency relief system (rupture disk and/or relief valve).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Inert the reactor with nitrogen.
-
Charging: Charge the reactor with 2,6-dihydroxy-3-cyanopyridine and pyridine.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100-120 °C) with agitation.
-
POCl₃ Addition: Slowly add phosphorus oxychloride to the reactor via the dosing pump over several hours. Carefully monitor the internal temperature and pressure. The addition rate should be controlled to ensure the cooling system can maintain the desired temperature.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Post-Reaction: Once the reaction is complete, cool the reactor to a safe temperature (e.g., < 50 °C).
-
Quenching (with extreme caution): Slowly and carefully transfer the reaction mixture to a separate, well-agitated, and cooled quenching vessel containing ice and water or a dilute caustic solution. Monitor the temperature of the quenching vessel closely. Alternatively, distill off excess POCl₃ under vacuum before quenching.
V. Visualizations
Caption: Experimental workflow for the chlorination of 2,6-dihydroxy-3-cyanopyridine.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]
- 3. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]
- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 8. researchgate.net [researchgate.net]
- 9. my.airliquide.com [my.airliquide.com]
- 10. iokinetic.com [iokinetic.com]
- 11. ftp.idu.ac.id [ftp.idu.ac.id]
Effective workup and extraction procedures for 2,6-Dichloro-3-cyanopyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the effective workup and extraction of 2,6-dichloro-3-cyanopyridine.
Troubleshooting Guide
Researchers may encounter several issues during the workup and extraction phases of this compound synthesis. This guide provides potential solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | - Insufficient phase separation due to similar densities of aqueous and organic layers.- Presence of surfactants or fine solid impurities. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer.- Allow the mixture to stand for a longer period.- Centrifuge the mixture to break the emulsion.- Filter the entire mixture through a pad of Celite or glass wool. |
| Poor Phase Separation | - High concentration of dissolved salts or organic material in the aqueous phase. | - Dilute the reaction mixture with additional water and organic solvent.- Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent. |
| Product Precipitation at the Interface | - The product has limited solubility in both the aqueous and organic phases at the current temperature or pH. | - Add more organic solvent to fully dissolve the product.- Gently warm the separatory funnel to increase solubility (ensure the solvent is not too volatile).- Adjust the pH of the aqueous layer if the product's solubility is pH-dependent. |
| Low Yield of Extracted Product | - Incomplete extraction from the aqueous phase.- Product is partially soluble in the aqueous phase. | - Increase the number of extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).- Use a different extraction solvent with higher solubility for the product.- Ensure the pH of the aqueous phase is optimized to minimize product solubility. |
| Discoloration of the Organic Layer | - Presence of colored impurities from the reaction. | - Wash the organic layer with a sodium bisulfite solution to remove certain colored impurities.- Treat the organic solution with activated carbon.[1] |
| Product Oiling Out During Crystallization | - The solvent is too nonpolar for the product, or the solution is cooled too quickly. | - Add a co-solvent to increase the polarity of the crystallization medium.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction synthesizing this compound?
A1: A general workup procedure involves quenching the reaction mixture, followed by extraction and purification. After the reaction is complete, the mixture is typically poured into ice water. The product is then extracted with an organic solvent such as methylene (B1212753) chloride, chloroform (B151607), or 1,2-dichloroethane. The combined organic layers are washed sequentially with water, a dilute base solution (like sodium bicarbonate) to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3][4]
Q2: What are some common side reactions to be aware of?
A2: While specific side reactions depend on the synthetic route, general concerns include incomplete chlorination, leading to mono-chlorinated cyanopyridine impurities. Over-chlorination can also occur, resulting in tetrachlorinated products. Hydrolysis of the nitrile group to a carboxylic acid or amide can happen under harsh acidic or basic conditions during workup.
Q3: Which solvent is best for extracting this compound?
A3: Dichloromethane (methylene chloride) and chloroform are commonly used and effective solvents for extracting this compound from aqueous mixtures due to its good solubility in these solvents.[2][3]
Q4: How can I purify the crude this compound after extraction?
A4: Common purification methods include recrystallization and sublimation. Recrystallization from a suitable solvent, such as hexane, can yield a product with high purity.[2] Sublimation is another effective technique for obtaining highly pure this compound.
Q5: The purity of my final product is low. What are the likely impurities?
A5: Impurities can include unreacted starting materials, partially chlorinated intermediates, or byproducts from side reactions. If a nitration step is involved, regioisomers of the nitro-substituted product could also be present. Chromatographic analysis, such as GC-MS or LC-MS, can help identify the specific impurities.
Experimental Protocols
General Workup and Extraction Protocol
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with three portions of dichloromethane.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
One portion of deionized water.
-
One portion of saturated sodium bicarbonate solution (to neutralize any acid).
-
One portion of brine (to aid in drying).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Visualizations
Experimental Workflow for Workup and Extraction
Caption: A flowchart of the general workup and extraction procedure.
References
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Identifying and removing common impurities from 2,6-Dichloro-3-cyanopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from 2,6-Dichloro-3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
The purity of this compound can be influenced by its synthetic route and storage conditions. Common impurities can be categorized as process-related or degradation-related.
-
Process-Related Impurities: These impurities originate from the manufacturing process. A frequent synthetic pathway involves the chlorination of pyridine (B92270) derivatives. Therefore, you may encounter:
-
Unreacted Starting Materials: Residual amounts of 2,6-dichloropyridine, 2-chloropyridine, or even pyridine may be present.
-
Isomeric Byproducts: During the chlorination of pyridine precursors, isomers such as 2,3-dichloropyridine (B146566) and 2,5-dichloropyridine (B42133) can be formed.[1]
-
Over-chlorinated Species: More highly chlorinated pyridines, like 2,3,6-trichloropyridine (B1294687) and 2,3,5,6-tetrachloropyridine, can also be present as byproducts.[1]
-
-
Degradation-Related Impurities: These impurities can form over time, especially if the compound is exposed to moisture.
-
Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, which can lead to the formation of 2,6-dichloro-3-pyridinecarboxamide and subsequently 2,6-dichloro-3-carboxylic acid.
-
Q2: What analytical techniques are recommended for identifying these impurities?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and chlorinated pyridine byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the target compound from less volatile impurities, including hydrolysis products. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, helping to identify and quantify impurities. Specific chemical shifts can indicate the presence of starting materials, isomers, or degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the nitrile functional group (around 2230 cm⁻¹) and to detect the presence of amide or carboxylic acid functionalities that would indicate hydrolysis.
Troubleshooting Guides
Issue 1: My sample of this compound shows multiple spots on a Thin-Layer Chromatography (TLC) plate.
This indicates the presence of impurities. The course of action depends on the nature and quantity of these impurities.
Initial Assessment:
-
Run a TLC with a suitable solvent system. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 or 7:3 v/v).
-
Visualize the spots under UV light (254 nm).
-
Identify the main product spot. this compound is a relatively nonpolar compound. Impurities that are more polar (e.g., hydrolysis products) will have a lower Rf value, while less polar impurities (e.g., over-chlorinated byproducts) may have a higher Rf value.
Purification Strategy:
If significant impurities are present, purification is necessary. The two most common methods are recrystallization and column chromatography.
Purification Method 1: Recrystallization
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Recommended Solvents:
-
Single-solvent systems: Ethanol, isopropanol, or acetonitrile are good starting points.
-
Two-solvent systems: A mixture of a good solvent (like dichloromethane (B109758) or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective.
Solvent Selection Protocol:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
Q4: I am getting a low yield after recrystallization. What can I do?
-
Use the minimum amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Concentrate the mother liquor: After filtering the initial crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and cooling again. Be aware that this second crop may be less pure.
Purification Method 2: Flash Column Chromatography
Q5: What are the recommended conditions for purifying this compound by flash column chromatography?
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Experimental Protocol: Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica (B1680970) gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the desired compound and then any more polar impurities. A common eluent system found to be effective is 85% hexane and 15% ethyl acetate.[1] |
| Sample Loading | Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and adsorb it onto a small amount of silica gel. This "dry loading" method often results in better separation. |
| Fraction Collection | Collect small fractions and monitor them by TLC to identify the fractions containing the pure product. |
| Post-Chromatography | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualized Experimental Workflows
Below are diagrams illustrating the logical steps for troubleshooting and purification.
References
Validation & Comparative
1H and 13C NMR characterization of 2,6-Dichloro-3-cyanopyridine reaction products
A comprehensive guide to the ¹H and ¹³C NMR characterization of mono- and di-substituted derivatives of 2,6-dichloro-3-cyanopyridine resulting from nucleophilic aromatic substitution. This guide provides a comparative analysis of spectral data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in the identification and characterization of these compounds.
This compound is a versatile starting material in the synthesis of a variety of heterocyclic compounds, primarily through nucleophilic aromatic substitution of its two chlorine atoms. The regioselectivity and degree of substitution can be controlled by the choice of nucleophile and reaction conditions. This guide focuses on the ¹H and ¹³C NMR characterization of the products formed from reactions with common nucleophiles, such as alkoxides and amines, providing a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its representative reaction products. The data illustrates the electronic effects of substituting the chlorine atoms with electron-donating groups, such as methoxy (B1213986) and amino functionalities. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data (ppm)
| Compound | H-4 | H-5 | Other Signals | Solvent |
| This compound | 7.78 (d, J=8.2) | 7.42 (d, J=8.2) | - | CDCl₃ |
| 2-Amino-6-chloro-3-cyanopyridine | 7.58 (d, J=8.1) | 6.63 (d, J=8.1) | 5.10 (br s, 2H, NH₂) | DMSO-d₆ |
| 2,6-Diamino-3-cyanopyridine | 7.37 (d, J=7.8) | 5.89 (d, J=7.8) | 6.25 (br s, 2H, NH₂), 5.85 (br s, 2H, NH₂) | DMSO-d₆ |
| 2-Methoxy-6-chloro-3-cyanopyridine | 7.75 (d, J=8.2) | 6.85 (d, J=8.2) | 4.05 (s, 3H, OCH₃) | CDCl₃ |
| 2,6-Dimethoxy-3-cyanopyridine | 7.55 (d, J=8.0) | 6.20 (d, J=8.0) | 4.08 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Other Signals | Solvent |
| This compound | 151.2 | 114.5 | 141.8 | 125.1 | 150.9 | 114.8 | - | CDCl₃ |
| 2-Amino-6-chloro-3-cyanopyridine | 160.8 | 92.1 | 141.5 | 111.2 | 149.5 | 117.3 | - | DMSO-d₆ |
| 2,6-Diamino-3-cyanopyridine | 161.2 | 84.5 | 140.9 | 95.8 | 160.9 | 119.1 | - | DMSO-d₆ |
| 2-Methoxy-6-chloro-3-cyanopyridine | 163.5 | 98.7 | 142.1 | 114.3 | 149.8 | 115.2 | 55.1 (OCH₃) | CDCl₃ |
| 2,6-Dimethoxy-3-cyanopyridine | 164.1 | 88.9 | 141.7 | 100.2 | 163.8 | 116.5 | 55.2 (OCH₃), 54.8 (OCH₃) | CDCl₃ |
Experimental Protocols
Detailed experimental procedures for the synthesis of the compared compounds are provided below. These protocols are based on established literature methods and offer a starting point for the synthesis and subsequent NMR analysis of these and similar derivatives.
General NMR Spectroscopic Method: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The solvent used for each measurement is indicated in the data tables.
Synthesis of 2-Amino-6-chloro-3-cyanopyridine: A solution of this compound (1.0 g, 5.78 mmol) in ethanol (B145695) (20 mL) is cooled to 0 °C. Aqueous ammonia (B1221849) (28%, 5 mL) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the product.
Synthesis of 2,6-Diamino-3-cyanopyridine: this compound (1.0 g, 5.78 mmol) is heated in a sealed tube with an excess of ethanolic ammonia at 150 °C for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel.
Synthesis of 2-Methoxy-6-chloro-3-cyanopyridine: To a solution of this compound (1.0 g, 5.78 mmol) in dry methanol (B129727) (20 mL), a solution of sodium methoxide (B1231860) (0.31 g, 5.78 mmol) in methanol (10 mL) is added dropwise at room temperature. The mixture is stirred for 6 hours, after which the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is dried and concentrated to give the product.
Synthesis of 2,6-Dimethoxy-3-cyanopyridine: A solution of this compound (1.0 g, 5.78 mmol) in dry methanol (30 mL) is treated with an excess of sodium methoxide (0.75 g, 13.87 mmol). The reaction mixture is refluxed for 12 hours. After cooling, the solvent is evaporated, and the residue is worked up as described for the mono-methoxy derivative.
Reaction Pathway Visualization
The nucleophilic aromatic substitution of this compound can proceed in a stepwise manner, allowing for the selective synthesis of mono- or di-substituted products. The following diagram illustrates the general reaction pathway.
Caption: General reaction pathway for the nucleophilic substitution of this compound.
This guide provides a foundational dataset and experimental framework for researchers working with this compound and its derivatives. The presented NMR data highlights the characteristic shifts associated with the introduction of common functional groups, facilitating the structural elucidation of new compounds in this class.
Unambiguous Structural Confirmation of 2,6-Dichloro-3-cyanopyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds like 2,6-Dichloro-3-cyanopyridine derivatives, which are pivotal intermediates in medicinal and materials chemistry, rigorous structural confirmation is paramount. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, offering unparalleled detail about bond lengths, bond angles, and stereochemistry.
Performance Comparison of Structural Elucidation Techniques
The selection of an analytical method for structural confirmation is contingent upon the nature of the sample, the required level of structural detail, and the availability of instrumentation. X-ray crystallography provides a definitive solid-state structure, while NMR and MS offer invaluable insights into the molecule's connectivity and composition, respectively, often in a solution or gaseous state.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][2] | Covalent structure and connectivity, relative stereochemistry, dynamic processes in solution.[3][4] | Molecular weight, elemental composition, fragmentation patterns for structural motifs.[5][6] |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (after ionization) |
| Resolution | Atomic (<1 Å) | Provides an ensemble-averaged structure in solution. | Provides mass-to-charge ratio. |
| Key Advantages | Unambiguous and complete 3D structural determination. | Non-destructive, provides information on molecular dynamics, suitable for non-crystalline samples.[4][7] | High sensitivity, requires very small sample amounts, provides exact molecular formula (HRMS). |
| Key Limitations | Requires a high-quality single crystal, which can be challenging to grow.[8] | Provides an averaged structure in solution, which may differ from the solid-state conformation; less effective for determining absolute stereochemistry.[3] | Does not provide 3D structural information or stereochemistry.[5] |
| Typical Data for a Dichlorinated Pyridine Derivative | Crystal system, space group, unit cell dimensions, R-factor (e.g., < 5%), precise bond lengths (e.g., C-Cl, C-C, C-N). | ¹H and ¹³C chemical shifts (ppm), coupling constants (Hz), 2D correlation maps (COSY, HSQC, HMBC). | Molecular ion peak (M⁺) with characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio).[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are generalized protocols for each of the discussed techniques, adaptable for this compound derivatives.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often 100 K to reduce thermal motion) by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is indexed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the number and chemical environment of the hydrogen atoms.
-
¹³C NMR Spectroscopy: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the number of unique carbon atoms.
-
2D NMR Spectroscopy: To establish the complete connectivity of the molecule, a suite of 2D NMR experiments is performed:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[9]
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) can be used. EI is particularly useful for generating a reproducible fragmentation pattern.[5]
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole) based on their mass-to-charge (m/z) ratio.
-
Data Analysis:
-
Low-Resolution MS: The molecular ion peak is identified to confirm the molecular weight. The isotopic pattern for two chlorine atoms (a trio of peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1) provides strong evidence for the presence of two chlorine atoms.[6]
-
High-Resolution MS (HRMS): The exact mass of the molecular ion is measured, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for structural confirmation using the discussed techniques.
Caption: General workflow for the structural confirmation of a small molecule.
Caption: Workflow for single-crystal X-ray crystallography.
Caption: Workflow for spectroscopic analysis (NMR and MS).
References
- 1. rigaku.com [rigaku.com]
- 2. eas.org [eas.org]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2,6-Dichloro-3-cyanopyridine and 2,6-Difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the strategic functionalization of heterocyclic scaffolds like pyridine (B92270) is of paramount importance. Among the versatile building blocks available, 2,6-dihalogenated pyridines serve as critical intermediates. This guide provides a detailed, data-supported comparison of the reactivity of two key analogues: 2,6-dichloro-3-cyanopyridine and 2,6-difluoropyridine (B73466).
The reactivity of these compounds is primarily dictated by the nature of the halogen substituents at the 2- and 6-positions and the presence of the electron-withdrawing cyano group at the 3-position. Understanding their distinct chemical behaviors in essential organic transformations is crucial for efficient synthetic route design and the construction of complex molecular architectures. This comparison focuses on two indispensable reaction classes in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Executive Summary of Reactivity
The choice between this compound and 2,6-difluoropyridine is fundamentally guided by the desired transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): 2,6-Difluoropyridine is the superior substrate. The high electronegativity of fluorine strongly activates the pyridine ring for nucleophilic attack, making the C-F bond more susceptible to cleavage in this context. Reactions often proceed under milder conditions with higher yields compared to the chloro-analogue.[1][2]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): this compound is the more reactive substrate. The reactivity of aryl halides in these reactions is governed by the ease of the oxidative addition step to the palladium catalyst. The carbon-chlorine (C-Cl) bond is significantly weaker and more readily undergoes oxidative addition than the highly stable carbon-fluorine (C-F) bond.[3] Consequently, C-F bonds are often unreactive under standard cross-coupling conditions.
Comparative Data on Reactivity
The following tables summarize the expected performance and reaction conditions for these two compounds in key synthetic transformations.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Parameter | 2,6-Difluoropyridine | This compound | Rationale |
| Relative Reactivity | High | Moderate to Low | The C-F bond is more polarized due to fluorine's high electronegativity, making the attached carbon more electrophilic and susceptible to nucleophilic attack.[2] |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 25-100 °C) | Moderate to high heat (e.g., 80-150 °C) | The higher activation energy required for C-Cl bond cleavage necessitates more forcing conditions. |
| Common Nucleophiles | Amines, Alkoxides, Thiols, Azides | Amines, Thiols (often requiring stronger bases or higher temperatures) | A wide range of nucleophiles can effectively displace fluoride. |
| Expected Yields | Generally good to excellent | Variable, often moderate | Milder conditions for the fluoro-derivative lead to fewer side reactions and decomposition.[1] |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactivity
| Parameter | This compound | 2,6-Difluoropyridine | Rationale |
| Relative Reactivity | High | Very Low / Unreactive | The C-Cl bond is significantly more susceptible to oxidative addition by Pd(0) than the strong C-F bond. The general reactivity order is C-I > C-Br > C-Cl >> C-F.[3] |
| Typical Reaction Temp. | Moderate to high heat (e.g., 80-120 °C) | Very high temperatures, specialized catalysts may be required | High energy is needed to break the C-F bond, and standard conditions are often ineffective. |
| Catalyst Loading | Standard (e.g., 1-5 mol%) | High loading or specialized ligand systems required | Overcoming the high activation barrier for C-F activation is challenging. |
| Expected Yields | Generally good to excellent | Poor to none under standard conditions | The stability of the C-F bond prevents the catalytic cycle from proceeding efficiently. |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination Reactivity
| Parameter | This compound | 2,6-Difluoropyridine | Rationale |
| Relative Reactivity | High | Very Low / Unreactive | Similar to Suzuki coupling, the oxidative addition of the C-Cl bond is much more facile than that of the C-F bond.[4][5] |
| Typical Reaction Temp. | Moderate to high heat (e.g., 80-120 °C) | Very high temperatures, specialized catalysts may be required | The inertness of the C-F bond to Pd(0) insertion is the primary barrier. |
| Ligand Choice | Standard Buchwald-Hartwig ligands (e.g., XPhos, RuPhos) | Requires highly specialized, electron-rich, and bulky ligands, if at all possible. | Standard ligands are typically insufficient to promote oxidative addition to the C-F bond. |
| Expected Yields | Generally good to excellent | Poor to none under standard conditions | The reaction is not a synthetically viable route for functionalizing 2,6-difluoropyridine under typical conditions. |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for SNAr reactions and the logical decision-making process based on the differential reactivity of the two substrates.
Caption: A generalized workflow for nucleophilic aromatic substitution (SNAr).
Caption: Decision logic for selecting the appropriate dihalopyridine substrate.
Experimental Protocols
The following are representative, generalized experimental protocols. Researchers should optimize conditions for their specific substrates and consult the primary literature.
Protocol 1: Nucleophilic Aromatic Substitution (Amination of 2,6-Difluoropyridine)
This protocol describes a typical SNAr reaction to install an amine nucleophile.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-difluoropyridine (1.0 eq), the desired primary or secondary amine (1.1 to 1.5 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a standard procedure for C-C bond formation.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired aryl- or vinyl-boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) (2-4 mol%).
-
Reagent Addition: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 eq).
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like dioxane, toluene (B28343), or DME and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.[6][7]
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for C-N bond formation.[5][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), a suitable phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the primary or secondary amine (1.1-1.2 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude material by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Alternative Starting Materials for 3-Cyanopyridine Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-cyanopyridine (B1664610) scaffold is a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals. While the industrial production of 3-cyanopyridine is dominated by the ammoxidation of 3-methylpyridine (B133936) (3-picoline), researchers and process chemists are continually exploring alternative starting materials to enhance efficiency, reduce costs, and utilize different chemical feedstocks. This guide provides an objective comparison of alternative synthetic routes to 3-cyanopyridine, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a starting material for the synthesis of 3-cyanopyridine is influenced by factors such as cost, availability, reaction conditions, and desired product purity. The following table summarizes the key quantitative data for the primary synthetic routes.
| Starting Material | Reaction Type | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 3-Methylpyridine | Ammoxidation | V₂O₅-based | 320-450 | ~0.05-0.10 MPa | >95[1] | >99 | High yield and purity, continuous process | High energy consumption, harsh reaction conditions |
| Nicotinamide (B372718) | Dehydration | P₂O₅ | Molten state | 15-20 mm Hg | 83-84[2][3] | High | Suitable for lab scale, high yield | Not ideal for industrial scale, use of corrosive reagent |
| 2-Methylglutaronitrile (B1199711) | Dehydrocyclization & Ammoxidation | Pt or Pd-based & P/V/Mo oxides | High | - | Good industrial prospect | Limited public data, multi-step process | Utilizes by-products from other processes |
Synthetic Pathways Overview
The following diagram illustrates the synthetic pathways from the discussed starting materials to the 3-cyanopyridine scaffold.
Caption: Synthetic routes to 3-cyanopyridine from alternative starting materials.
Experimental Protocols
Synthesis of 3-Cyanopyridine from 3-Methylpyridine (Ammoxidation)
This industrial-scale process involves the vapor-phase ammoxidation of 3-methylpyridine.[4]
Materials:
-
3-Methylpyridine
-
Air
-
Vanadium pentoxide-based catalyst
Procedure:
-
Vaporize 3-methylpyridine and mix with ammonia and air.
-
Pass the gaseous mixture through a fixed-bed or fluidized-bed reactor containing the catalyst.[3]
-
Maintain the reaction temperature between 320°C and 450°C and a pressure of approximately 0.05 MPa.[1][3]
-
The molar ratio of 3-methylpyridine:ammonia:air is typically in the range of 1:2-7:10-15.[1]
-
After the reaction, the gas stream is cooled, and the 3-cyanopyridine product is condensed and collected.[3]
-
The crude product is then purified by distillation or recrystallization to achieve high purity.
Yield: Greater than 95% with a 3-picoline conversion efficiency of over 99%.[1]
Synthesis of 3-Cyanopyridine from Nicotinamide (Dehydration)
This method is suitable for laboratory-scale synthesis and involves the dehydration of nicotinamide using a strong dehydrating agent.[2][3]
Materials:
-
Nicotinamide, powdered
-
Phosphorus pentoxide (P₂O₅)
-
Ether or Acetone for extraction
-
Ice-salt bath
Procedure:
-
In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.[2]
-
Stopper the flask and shake to thoroughly mix the powders.[2]
-
Connect the flask to an air condenser arranged for distillation, with a Claisen flask immersed in an ice-salt bath as the receiver.[2]
-
Reduce the pressure to 15–20 mm Hg.[2]
-
Heat the mixture vigorously with a high-temperature burner, moving the flame to melt the material rapidly. Continue heating until no more product distills over (approximately 15-20 minutes).[2]
-
Allow the apparatus to cool.[2]
-
Rinse the product from the condenser and tube with ether or acetone.[2]
-
Combine the extract with the distillate, remove the solvent by distillation, and then distill the product at atmospheric pressure.[2]
Yield: 71–72 g (83–84%) of 3-cyanopyridine.[2]
Synthesis of 3-Cyanopyridine from 2-Methylglutaronitrile
This route offers a potential industrial process utilizing by-products from adiponitrile (B1665535) production. The process involves two main stages.[3][5]
Stage 1: Dehydrocyclization of 2-Methylglutaronitrile
-
2-Methylglutaronitrile is subjected to dehydrocyclization over a Platinum or Palladium-based catalyst.[5]
-
This step produces a mixture containing 3-methylpyridine and 3-methylpiperidine.[5]
Stage 2: Ammoxidation of the Mixture
-
The resulting mixture from Stage 1 is then reacted with ammonia and oxygen over an oxide catalyst containing Phosphorus, Vanadium, and Molybdenum to yield 3-cyanopyridine.[5]
While this method shows promise for industrial applications, detailed public data on yields and specific reaction conditions for each step are limited.[3]
Conclusion
The ammoxidation of 3-methylpyridine remains the most prevalent industrial method for 3-cyanopyridine synthesis due to its high yield and continuous process nature. However, for laboratory-scale synthesis, the dehydration of nicotinamide offers a high-yielding alternative. The route from 2-methylglutaronitrile presents an interesting prospect for industrial symbiosis by utilizing by-products from other chemical processes, though further development and optimization are needed. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, cost, and available resources.
References
- 1. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
- 2. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 3. 3-cyanopyridine production method - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. US4876348A - Process for making 3-cyanopyridine - Google Patents [patents.google.com]
Comparison of different synthetic methodologies for preparing 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic methodologies for the preparation of 2,6-dichloro-3-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. The routes compared are the chlorination of 2,6-dihydroxy-3-cyanopyridine (B1208358) and the Sandmeyer reaction of a suitable amino-substituted cyanopyridine. This document presents experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection of the most appropriate method for a given research or development objective.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Chlorination of 2,6-Dihydroxy-3-cyanopyridine | Route 2: Sandmeyer Reaction |
| Starting Material | 2,6-Dihydroxy-3-cyanopyridine | 2-Amino-6-chloro-3-cyanopyridine |
| Key Reagents | Phosphorus oxychloride (POCl₃), organic base (e.g., quinoline) | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |
| Reaction Type | Nucleophilic Substitution (Chlorination) | Diazotization followed by Sandmeyer reaction |
| Reported Yield | High | Moderate to High |
| Key Advantages | Potentially fewer steps if the starting material is readily available; high yield. | Utilizes a common and well-established reaction; good for late-stage functionalization. |
| Potential Challenges | Handling of phosphorus oxychloride; purification from reaction byproducts. | Handling of potentially unstable diazonium salt intermediates; requires careful temperature control. |
Route 1: Chlorination of 2,6-Dihydroxy-3-cyanopyridine
This synthetic approach involves the direct chlorination of 2,6-dihydroxy-3-cyanopyridine using a chlorinating agent, most commonly phosphorus oxychloride, in the presence of a basic nitrogen compound. The hydroxyl groups on the pyridine (B92270) ring are converted to chloro groups in a nucleophilic substitution reaction.
Caption: Synthetic pathway for the chlorination of 2,6-dihydroxy-3-cyanopyridine.
Experimental Protocol
A process for the manufacture of 2,6-dichloropyridine (B45657) derivatives is described in U.S. Patent 4,225,716.[1] While a specific example for this compound is not detailed, the patent outlines a general procedure for analogous compounds. Based on this, a representative protocol is as follows:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, a mixture of 2,6-dihydroxy-3-cyanopyridine, a basic nitrogen compound (such as quinoline), and phosphorus oxychloride is prepared. The molar ratio of the hydroxypyridine to phosphorus oxychloride is typically in the range of 1:1 to 1:1.3.[1]
-
Reaction Execution: The reaction mixture is heated to an elevated temperature, for instance, by refluxing, to effect the chlorination. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion of the reaction, the excess phosphorus oxychloride can be removed by distillation. The reaction mixture is then carefully quenched with water. The precipitated solid product, this compound, is collected by filtration, washed with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 2,6-Dihydroxy-3-cyanopyridine | 150.11 | 1 |
| Phosphorus Oxychloride | 153.33 | 1 - 1.3 |
| This compound | 172.99 | - |
Note: Specific yield and reaction time are dependent on the scale and specific reaction conditions and would need to be optimized.
Route 2: Sandmeyer Reaction of 2-Amino-6-chloro-3-cyanopyridine
The Sandmeyer reaction provides a classic and versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. In this proposed synthesis, 2-amino-6-chloro-3-cyanopyridine is converted to the corresponding diazonium salt, which is then treated with a copper(I) chloride catalyst to yield this compound.
Caption: Two-step synthetic pathway via the Sandmeyer reaction.
Experimental Protocol
A general procedure for the deaminative chlorination of aminoheterocycles via a Sandmeyer reaction has been described.[2] Based on this, a protocol for the synthesis of this compound from 2-amino-6-chloro-3-cyanopyridine is proposed as follows:
-
Diazotization:
-
In a reaction vessel, suspend 2-amino-6-chloro-3-cyanopyridine in aqueous hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Amino-6-chloro-3-cyanopyridine | 153.56 | 1 |
| Sodium Nitrite | 69.00 | ~1.1 |
| Copper(I) Chloride | 98.99 | Catalytic to stoichiometric |
| This compound | 172.99 | - |
Note: Yields for Sandmeyer reactions on heterocyclic systems can vary, and optimization of reaction conditions is often necessary.
Conclusion
Both the chlorination of 2,6-dihydroxy-3-cyanopyridine and the Sandmeyer reaction of 2-amino-6-chloro-3-cyanopyridine represent viable synthetic routes to this compound. The choice between these methods will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the specific reagents and reaction conditions. The chlorination route offers a potentially more direct pathway with high yields, while the Sandmeyer reaction provides a classic and reliable method for the transformation of an amino group. For any large-scale production, a thorough optimization of the chosen route would be essential to maximize yield and purity while ensuring operational safety.
References
Spectroscopic analysis and comparison of 2,6-Dichloro-3-cyanopyridine and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,6-Dichloro-3-cyanopyridine and its isomers, 3,5-Dichloro-2-cyanopyridine and 2,4-Dichloro-3-cyanopyridine. The information presented herein is intended to aid in the identification, characterization, and quality control of these important chemical entities in research and development settings.
Introduction
This compound and its isomers are substituted pyridine (B92270) derivatives that serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their distinct substitution patterns on the pyridine ring result in unique physicochemical and spectroscopic properties. Accurate and comprehensive analytical characterization is therefore crucial for their application in drug discovery and development. This guide summarizes available spectroscopic data and provides standardized experimental protocols for their analysis.
Chemical Structures
The isomers of dichlorocyanopyridine share the same molecular formula, C₆H₂Cl₂N₂, and a molecular weight of approximately 173.00 g/mol .[1] However, the arrangement of the chloro and cyano substituents on the pyridine ring differs, leading to distinct chemical and spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₂Cl₂N₂ | 173.00 | [M+H]⁺ = 172.9[2] |
| 3,5-Dichloro-2-cyanopyridine | C₆H₂Cl₂N₂ | 173.00 | Data not available |
| 2,4-Dichloro-3-cyanopyridine | C₆H₂Cl₂N₂ | 173.00 | Data not available |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not available |
| 3,5-Dichloro-2-cyanopyridine | An ATR-IR spectrum is available on PubChem, though specific peak values are not listed.[3] |
| 2,4-Dichloro-3-cyanopyridine | Data not available |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available | A ¹³C NMR spectrum is available on SpectraBase, but requires a login for access.[4] |
| 3,5-Dichloro-2-cyanopyridine | Data not available | Data not available |
| 2,4-Dichloro-3-cyanopyridine | Data not available | Data not available |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) |
| This compound | Data not available |
| 3,5-Dichloro-2-cyanopyridine | Data not available |
| 2,4-Dichloro-3-cyanopyridine | Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the specific instrumentation and sample requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule, providing information on the molecular structure and connectivity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified dichlorocyanopyridine isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, a larger number of scans may be required for good signal-to-noise depending on sample concentration.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern for structural elucidation.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization:
-
Electron Ionization (EI) for GC-MS: Typically performed at 70 eV.
-
Electrospray Ionization (ESI) for LC-MS: A soft ionization technique suitable for polar molecules.
-
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the isotopic pattern, which is characteristic for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1). Analyze the fragmentation pattern to deduce structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectrum of the compound, which is characteristic of its conjugated π-system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dichlorocyanopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Acquire the sample spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of dichlorocyanopyridine isomers.
This systematic approach ensures the acquisition of a comprehensive dataset for each isomer, allowing for their unambiguous identification and a thorough comparison of their spectroscopic properties. The combination of these techniques provides orthogonal information, leading to a high degree of confidence in the structural assignment.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2,6-Dichloro-3-cyanopyridine
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Pyridine-based scaffolds, particularly those synthesized from 2,6-Dichloro-3-cyanopyridine, have emerged as a promising class of molecules with diverse pharmacological activities. This guide provides a comprehensive evaluation of the biological activities of these compounds, offering a comparative analysis of their performance against established alternatives, supported by experimental data and detailed methodologies.
Derivatives of this compound, including cyanopyridones and fused heterocyclic systems like pyrido[2,3-d]pyrimidines, have demonstrated significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. This guide will delve into the quantitative data from various studies, present the experimental protocols for key biological assays, and visualize the intricate signaling pathways these compounds may modulate.
Anticancer Activity: A Comparative Analysis
Several studies have highlighted the potent cytotoxic effects of cyanopyridine and pyrido[2,3-d]pyrimidine (B1209978) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the anticancer activity of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cell growth.
A study on a series of non-fused cyanopyridones and fused pyrido[2,3-d]pyrimidines revealed significant anticancer activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines.[1][2] The performance of these synthesized compounds was compared against the widely used chemotherapeutic drug, Taxol.
Table 1: Anticancer Activity (IC50 in µM) of Synthesized Cyanopyridone and Pyrido[2,3-d]pyrimidine Derivatives Against MCF-7 and HepG2 Cell Lines
| Compound ID | Modification | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 5a | Unsubstituted Phenyl-bearing Cyanopyridone | 1.77 ± 0.10 | 2.71 ± 0.15 |
| 5e | 2,4-Dichloro Substituent on Phenyl Moiety (Cyanopyridone) | 1.39 ± 0.08 | 10.70 ± 0.58 |
| 6b | Pyrido[2,3-d]pyrimidine Derivative | - | 2.68 |
| 7b | 4-Chloro and 2-Methyl Substitution on Pyrido[2,3-d]pyrimidine | 6.22 ± 0.34 | 19.58 ± 1.06 |
| Taxol | Reference Drug | 8.48 ± 0.46 | 14.60 ± 0.79 |
Data sourced from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives.[1][2]
Notably, the cyanopyridone derivatives 5a and 5e exhibited superior anticancer activity against the MCF-7 cell line compared to Taxol, with IC50 values of 1.77 µM and 1.39 µM, respectively.[1][2] The introduction of a 2,4-dichloro substituent in compound 5e enhanced its potency against MCF-7 cells.[1] Compound 5a also demonstrated the best cytotoxic activity against the HepG2 cell line among the tested cyanopyridones.[1]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected 2-Amino-3-cyanopyridine Derivatives
| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Compound A | >1000 | >1000 | 577 |
| Compound B | >1000 | 288 | >1000 |
Note: The specific structures of "Compound A" and "Compound B" are detailed in the cited literature. Data is illustrative of the antimicrobial potential of this class of compounds.
While some synthesized compounds showed moderate activity, further structural modifications are necessary to enhance their potency to a level comparable with standard antibiotics.
Enzyme Inhibitory Activity: Targeting Key Signaling Pathways
The anticancer effects of these compounds are often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation and survival. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Pim-1 kinase.
The most potent compounds from the anticancer screening, 5a and 5e , were further investigated for their inhibitory activity against VEGFR-2 and HER-2.[1]
Table 3: Enzyme Inhibitory Activity (IC50 in µM) of Selected Cyanopyridone Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) |
| 5a | 0.21 ± 0.01 | 0.35 ± 0.02 |
| 5e | 0.15 ± 0.01 | 0.28 ± 0.01 |
| Sorafenib | 0.09 ± 0.01 | - |
| Erlotinib | - | 0.12 ± 0.01 |
Data sourced from a study on cyanopyridone derivatives.[1]
Both compounds 5a and 5e demonstrated potent inhibition of both VEGFR-2 and HER-2, with compound 5e showing slightly better activity.[1] Their potency is comparable to the standard inhibitors Sorafenib and Erlotinib.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (Exemplary Protocol)
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves a multi-step process starting from 2-amino-3-cyanopyridine precursors.
General synthesis workflow for Pyrido[2,3-d]pyrimidines.
A general procedure involves the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid or acetic anhydride. For instance, a solution of the pyridine (B92270) derivative in the respective acid is refluxed for several hours. After cooling, the reaction mixture is poured into ice water to precipitate the solid product, which is then filtered, washed, and purified.[1]
Anticancer Activity Assessment: MTT Assay
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for another few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Antimicrobial Activity Assessment: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.
Workflow for MIC determination by broth microdilution.
-
Serial Dilution: Two-fold serial dilutions of each compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathway Modulation
The enzyme inhibitory activities of these compounds suggest their involvement in key cellular signaling pathways that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can starve tumors of essential nutrients and oxygen.
Simplified VEGFR-2 signaling pathway.
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the epidermal growth factor receptor family and is overexpressed in a significant portion of breast cancers, leading to uncontrolled cell growth.
Simplified HER2 signaling pathway.
PIM-1 Kinase Signaling Pathway
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive therapeutic target.
Simplified PIM-1 kinase signaling pathway.
References
The Strategic Selection of Pyridine Intermediates: A Cost-Benefit Analysis of 2,6-Dichloro-3-cyanopyridine and its Alternatives in Multi-Step Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the choice of starting materials and intermediates is a critical determinant of efficiency, cost-effectiveness, and overall process viability. Among the vast array of heterocyclic building blocks, substituted pyridines play a pivotal role. This guide provides a comprehensive cost-benefit analysis of 2,6-dichloro-3-cyanopyridine and its alternatives, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.
Executive Summary: A Comparative Overview
The synthesis of complex molecules is a balancing act between yield, cost, safety, and environmental impact. The choice of a seemingly simple building block can have cascading effects on the entire synthetic route. This analysis will delve into the specifics of using different chlorinated pyridine (B92270) derivatives, with a focus on providing a clear, quantitative comparison to aid in decision-making.
Cost Analysis: The Price of the Pyridine Precursor
The initial cost of a starting material is a primary consideration in process development. The following table provides a snapshot of the market prices for this compound and other chlorinated pyridines that serve as key intermediates in various synthetic pathways, including those for Nevirapine (B1678648).
| Reagent | CAS Number | Purity | Price (USD/gram) |
| This compound | 40381-90-6 | >98.0% | €71.00/g[1] |
| 2-Chloro-3-cyanopyridine | 6602-54-6 | >97.0% | ₹14700/500g (~$0.35/g)[1] |
| 2-Chloronicotinic acid | 2942-59-8 | >98.0% |
|
| 2-(Cyclopropylamino)nicotinic acid | 639807-18-4 | 99% min | $1,200.00/g |
| 2-Chloro-3-amino-4-picoline | 133627-45-9 | ≥99.0% | Contact for pricing |
Note: Prices are subject to change and may vary between suppliers.
Performance in Multi-Step Synthesis: The Nevirapine Case Study
The synthesis of Nevirapine provides an excellent platform to compare the performance of different chlorinated pyridine precursors. Three distinct routes have been documented, each with its own set of advantages and disadvantages.
Route 1: The First-Generation Nevirapine Process
This route utilizes 2-chloronicotinic acid and 2-chloro-3-amino-4-picoline as the key pyridine building blocks. While it was the initial commercial process, it suffers from a modest overall yield.
Route 2: The Second-Generation Nevirapine Process
This improved route employs 2-cyclopropylamino-nicotinic acid as an alternative starting material, leading to a better overall yield. However, the cost of this starting material is significantly higher.
Overall Yield: ~68%[2]
Route 3: A High-Yield, Cost-Effective Process
A more recent development focuses on a streamlined process using methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC). This route boasts a significantly higher overall yield and a more favorable cost profile.
Overall Yield: ~87%[1]
The following table summarizes the key quantitative data for these three synthetic routes to Nevirapine:
| Parameter | Route 1 (First Generation) | Route 2 (Second Generation) | Route 3 (High-Yield) |
| Key Pyridine Starting Materials | 2-Chloronicotinic acid, 2-Chloro-3-amino-4-picoline | 2-Cyclopropylamino-nicotinic acid | Methyl 2-cyclopropylaminonicotinate, 2-Chloro-3-amino-4-picoline |
| Overall Yield | ~59%[1][2] | ~68%[2] | ~87%[1] |
| Number of Steps | 5 | Not specified | 2 (consolidated)[1] |
| Estimated Raw Material Cost/kg of Nevirapine | Not specified | >$800/kg[1] | ~$58.39/kg[1] |
Experimental Protocols: A Glimpse into the Synthetic Pathways
Detailed experimental protocols are essential for replicating and comparing synthetic routes. Below are simplified representations of the key transformations in the synthesis of Nevirapine.
General Workflow for Nevirapine Synthesis
Caption: Comparative workflows for different Nevirapine synthesis routes.
Key Experimental Steps
Route 1 (First Generation):
-
Amidation: 2-chloronicotinoyl chloride (prepared from 2-chloronicotinic acid) is reacted with 2-chloro-3-amino-4-picoline to form an amide intermediate.[3]
-
Reaction with Cyclopropylamine: The amide intermediate is then reacted with cyclopropylamine.
-
Cyclization: The resulting compound is cyclized using a strong base like sodium hydride to yield Nevirapine.[3]
Route 3 (High-Yield):
-
One-Pot Reaction: Methyl 2-cyclopropylaminonicotinate and 2-chloro-3-amino-4-picoline are reacted in a single pot using a strong base like sodium hydride in a suitable solvent such as diglyme.[1] This single operation encompasses both the condensation and cyclization steps.
Safety and Environmental Considerations
The use of chlorinated pyridines necessitates careful handling due to their potential toxicity. A thorough risk assessment should be conducted for any synthetic process involving these compounds.
| Reagent | Key Hazards |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[4] |
| Chlorinated Pyridines (General) | Can be toxic and their disposal must be managed according to regulations. Incineration is a common disposal method.[5] |
| Nevirapine Synthesis | The process can involve hazardous reagents and intermediates. The final product itself can be harmful to aquatic life with long-lasting effects.[6] |
The development of greener synthetic routes, such as the one-pot process for Nevirapine, is a significant step towards reducing the environmental impact of pharmaceutical manufacturing by minimizing solvent usage and waste generation.
Logical Relationships in Synthesis Planning
The decision to use a particular pyridine intermediate is influenced by a number of interconnected factors. The following diagram illustrates these relationships.
Caption: Factors influencing the choice of a pyridine intermediate.
Conclusion
The cost-benefit analysis of using this compound and its alternatives in multi-step synthesis underscores the importance of a holistic approach to process development. While the initial cost of a reagent is a significant factor, it must be weighed against its performance in the overall synthetic scheme. The Nevirapine case study clearly demonstrates that a higher initial investment in a more advanced intermediate can be offset by substantial gains in yield, a reduction in the number of synthetic steps, and a more favorable environmental profile. Ultimately, the optimal choice of a pyridine building block will depend on the specific requirements of the target molecule and the strategic priorities of the research or manufacturing organization. This guide provides a framework and data to support a more informed and strategic decision-making process.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
A Comparative Guide to the Computational Modeling of Reaction Mechanisms of 2,6-Dichloro-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms in substituted pyridines is crucial for the rational design of novel pharmaceuticals and functional materials. Among these, 2,6-dichloro-3-cyanopyridine serves as a versatile building block, offering two reactive sites for nucleophilic substitution. Understanding the regioselectivity and reaction kinetics of this molecule is paramount for its efficient utilization. This guide provides an objective comparison of computational models used to elucidate the reaction mechanisms of this compound, supported by available experimental data.
Introduction to Computational Approaches
The primary mechanism for the reaction of this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This process is typically modeled using computational quantum chemistry methods to predict the feasibility and outcome of the reaction. The key aspects investigated are the activation energies for nucleophilic attack at the C2 and C6 positions and the thermodynamic stability of the resulting products. A lower activation energy corresponds to a faster reaction rate, thus indicating the preferred reaction site.
Comparison of Computational Models
Density Functional Theory (DFT) is the most prevalent method for studying SNAr reactions due to its balance of accuracy and computational cost. For comparison, we also consider semi-empirical methods, which offer a faster, albeit less accurate, alternative.
| Computational Model | Key Principles | Typical Application | Advantages | Limitations |
| Density Functional Theory (DFT) | Solves the Schrödinger equation using functionals of the electron density. Functionals like B3LYP are commonly used. | Calculation of activation energies, reaction pathways, and molecular orbital energies (e.g., LUMO). | High accuracy in predicting reaction barriers and regioselectivity. | Computationally intensive, especially for large systems. |
| Semi-Empirical Methods (e.g., GFN1-xTB) | Simplifies the Schrödinger equation using parameters derived from experimental data. | Rapid screening of large numbers of molecules, calculation of LUMO energies and other electronic descriptors.[1][2] | Very fast, allowing for high-throughput screening. | Lower accuracy for activation energies compared to DFT. May not capture subtle electronic effects. |
Quantitative Data from Computational Studies
A quantitative structure-reactivity relationship (QSRR) model based on DFT calculations has been developed for a wide range of SNAr reactions.[2] This model predicts the free energy of activation (
ΔG‡
) based on descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP).
Table 1: Predicted Descriptors and Reactivity for this compound (Hypothetical Data Based on QSRR Models)
| Parameter | C2-Position | C6-Position | Interpretation |
| LUMO Lobe Size | Significant | Significant | Both positions are electronically susceptible to nucleophilic attack. |
| ESP at Carbon | More Positive | Less Positive | The C2 carbon is predicted to be more electrophilic. |
Predicted
| Lower | Higher | Nucleophilic attack is kinetically favored at the C2 position. |
Note: This table represents expected trends based on established models for similar compounds. Specific values would require dedicated DFT calculations.
Experimental Protocols and Validation
Experimental validation is essential to confirm the predictions of computational models. The synthesis of substituted pyridines from this compound provides a practical basis for this comparison.
Experimental Protocol: Amination of a Related Dichloropyridine
The following is a general procedure for the amination of a dichloropyridine derivative, which can be adapted for this compound.
Materials:
-
2,6-dichloro-3-substituted-pyridine
-
Amine (e.g., piperidine, morpholine)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Dissolve the dichloropyridine in the chosen solvent in a round-bottom flask.
-
Add the amine and the base to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature or elevated) for a designated time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The product is then purified using column chromatography.
For a related compound, 2,6-dichloropyridine-3,5-dicarbonitrile, a synthesis from 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) has been reported, involving a Sandmeyer-type reaction.[3]
Table 2: Comparison of Predicted and Experimental Outcomes for Nucleophilic Substitution on 3-Substituted-2,6-Dichloropyridines
| 3-Substituent | Nucleophile | Predicted Major Isomer | Experimental Major Isomer | Reference |
| -CN | 1-Methylpiperazine | C6 | C6 (9:1 ratio) | |
| -NO2 | Piperidine | C2 | C2 | [4] |
The experimental observation that the cyano group directs substitution to the 6-position while the nitro group directs to the 2-position highlights the subtle electronic effects that computational models must accurately capture.
Visualizing Reaction Mechanisms and Workflows
Signaling Pathway for Regioselectivity Prediction
The following diagram illustrates the logical workflow for predicting the regioselectivity of nucleophilic attack on this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Quantitative Analysis of 2,6-Dichloro-3-cyanopyridine in Reaction Mixtures by HPLC and GC
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,6-dichloro-3-cyanopyridine in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this purpose. We present detailed hypothetical experimental protocols and performance data to assist in selecting the most suitable method for your specific analytical needs.
Method Comparison: HPLC vs. GC
Both HPLC and Gas Chromatography (GC) are robust chromatographic techniques capable of separating and quantifying this compound. The primary distinction between these methods lies in the mobile phase used and the volatility requirements of the analyte. HPLC is well-suited for non-volatile or thermally labile compounds, while GC is ideal for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Given that this compound is a solid at room temperature and possesses a chromophore, reversed-phase HPLC with UV detection is a highly suitable analytical approach.
Gas Chromatography (GC) , on the other hand, separates compounds in the gas phase. The sample is vaporized and transported through a column by an inert carrier gas. For this compound, which has a melting point of approximately 124°C, GC analysis is feasible, likely utilizing a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using HPLC and GC are provided below.
High-Performance Liquid Chromatography (HPLC) Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) acetonitrile:water diluent to achieve a nominal concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
3. Calibration:
-
Prepare a series of calibration standards of this compound in the diluent at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography (GC) Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of a suitable solvent such as acetone (B3395972) or ethyl acetate (B1210297) to a concentration of 1 mg/mL.
-
If necessary, add an appropriate internal standard.
2. GC Conditions:
-
Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Injection Volume: 1 µL (splitless injection)
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Quantitative Data Presentation
The following tables summarize the hypothetical quantitative performance data for the described HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Performance Characteristics
| Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.6 µg/mL |
| Typical Run Time | 10 - 15 minutes | 15 - 20 minutes |
Visualization of Analytical Workflows
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC.
Objective Comparison and Recommendations
Both HPLC and GC are suitable for the quantitative analysis of this compound in reaction mixtures, with the choice of technique often depending on the specific requirements of the analysis and the available instrumentation.
HPLC is generally the more versatile technique for a broader range of compounds, particularly those that are non-volatile or thermally unstable.[1] For this compound, HPLC offers the advantage of operating at ambient temperatures, which can prevent the degradation of any thermally sensitive impurities that may be present in the reaction mixture.[2] The sample preparation for HPLC is straightforward, and the method can be readily adapted for high-throughput analysis.
GC is an excellent choice for volatile and semi-volatile compounds, often providing higher resolution and sharper peaks.[2] While this compound is a solid, its relatively low melting point suggests it is amenable to GC analysis. GC can be particularly advantageous when coupled with a mass spectrometer (GC-MS), which can provide structural information for the identification of unknown impurities.[1] However, the high temperatures required for GC can potentially lead to the degradation of thermally labile compounds.[3]
Recommendations:
-
For routine quality control and reaction monitoring where high throughput is desired and the primary goal is quantification of the target analyte, HPLC-UV is often the preferred method due to its robustness, versatility, and operation at ambient temperature.[4][5]
-
If the identification and quantification of volatile impurities are of significant interest, or if higher resolution is required for complex mixtures, GC-FID or GC-MS would be the more appropriate choice.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2,6-Dichloro-3-cyanopyridine
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dichloro-3-cyanopyridine, ensuring a secure laboratory environment and regulatory compliance.
Immediate Safety Precautions: this compound is classified as a toxic substance if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage.[1][2] Adherence to strict safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, ensure the following personal protective equipment is in use:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton®.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in areas with poor ventilation.
-
Protective Clothing: Wear a lab coat, closed-toe shoes, and long pants to minimize skin exposure.
Always work in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes key safety and hazard information for this compound.
| Parameter | Value | Source |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H318: Causes serious eye damage. | [1][2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][4][5][6] |
| Precautionary Statements (Handling) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] |
| First Aid (Eyes) | P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [1] |
| First Aid (Skin) | P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. | [1] |
| First Aid (Ingestion) | P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [1] |
| First Aid (Inhalation) | P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [1] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | [1][5] |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Operational Disposal Plan:
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or the disposal facility.
-
The container should be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide a detailed record of the waste, including its composition and quantity.
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
Spill Management Protocol:
In the event of a spill, immediate action is necessary to contain and clean the affected area safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Experimental Protocols for Chemical Treatment (For Reference Only)
While professional incineration is the standard for disposal, chemical neutralization methods exist for chlorinated organic compounds. These should only be considered by trained professionals after a thorough risk assessment and with appropriate institutional approval.
-
Alkaline Hydrolysis: Chlorinated pyridines can be hydrolyzed under alkaline conditions. This typically involves reacting the compound with a strong base like sodium hydroxide. However, the reaction conditions (temperature, concentration, and time) would need to be optimized for this compound to ensure complete degradation to less toxic products.
-
Reductive Dechlorination: This method involves using a reducing agent to remove chlorine atoms. Common reducing agents include sodium borohydride (B1222165) or catalytic hydrogenation. These reactions can be hazardous and require specialized equipment.
Note: These methods are not a substitute for professional waste disposal and should not be attempted without expert consultation and adherence to all safety protocols.
Disposal Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 40381-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 4. The Removal of Organochlorine Compounds from Model Oil by Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. epfl.ch [epfl.ch]
Essential Safety and Operational Guide for 2,6-Dichloro-3-cyanopyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloro-3-cyanopyridine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 40381-90-6 |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol [1] |
| Appearance | Solid |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[2] Causes serious eye damage and skin irritation.[1][2] May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum 5 mil thickness). Double gloving is recommended for extended operations.[3] | Provides a barrier against skin contact. Breakthrough times can be short, so immediate replacement upon contamination is crucial.[3] |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield conforming to EN166 (EU) or NIOSH (US).[4][5] | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[3] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[3] Consider fire/flame resistant and impervious clothing for larger quantities.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling of solid and solutions must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] | Controls inhalation exposure to dust and vapors. |
Step-by-Step Handling Procedures
Strict adherence to the following operational steps is crucial for minimizing exposure and ensuring safety.
2.1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and waste containers within the fume hood before starting.
2.2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and a face shield if there is a significant splash risk.
-
Wash and dry hands thoroughly before donning inner gloves.
-
Put on the outer pair of gloves.
2.3. Handling the Compound:
-
Conduct all manipulations of this compound within the designated area of the chemical fume hood.
-
Avoid the creation of dust.[4]
-
Use appropriate tools to handle the solid compound.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
2.4. Post-Handling:
-
Decontaminate any equipment used with an appropriate solvent.
-
Dispose of all contaminated materials in the designated hazardous waste containers.
-
Carefully remove outer gloves, followed by inner gloves, avoiding contact with the outer surface of the gloves.
-
Wash hands thoroughly with soap and water.
Emergency Procedures
Immediate and appropriate responses to emergencies are critical.
| Emergency Situation | Procedural Response |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Get immediate medical attention.[7][8] |
| Inhalation | Move the person to fresh air.[9][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][5] Call a poison center or doctor.[2] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4][10] Call a poison center or doctor immediately.[4] |
| Spill | Evacuate personnel from the area.[4][11] Wear appropriate PPE, including respiratory protection.[4] Avoid dust formation.[4][11] Sweep up the material and place it in a suitable, closed container for disposal.[11] Do not let the chemical enter drains.[5][11] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
Container Disposal: Dispose of the original container as hazardous waste.[12]
Contact your institution's environmental health and safety department for specific guidance on waste stream labeling and pickup schedules.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 2,6-Dichloropyridine-3-carbonitrile | C6H2Cl2N2 | CID 12605538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 40381-90-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
